2-Hydroxy-3-methoxyxanthone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33018-31-4 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-hydroxy-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-13-7-12-9(6-10(13)15)14(16)8-4-2-3-5-11(8)18-12/h2-7,15H,1H3 |
InChI Key |
ZXVAPEXGRPGWCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Hydroxy- and Methoxy-Substituted Xanthones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of Substituted Xanthones
The physicochemical properties of xanthones are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Properties such as melting point, solubility, acidity (pKa), and lipophilicity (logP) influence their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Quantitative Data Summary
Due to the limited availability of specific experimental data for 2-Hydroxy-3-methoxyxanthone, the following table presents a summary of reported physicochemical properties for a selection of structurally related hydroxy- and methoxy-substituted xanthones to provide a comparative reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Strongest Acidic) | logP | Solubility |
| 2-Hydroxyxanthone | C₁₃H₈O₃ | 212.20 | Not Reported | 9.11 (Predicted) | 3.03 (Predicted) | 0.21 g/L (Predicted) |
| 3-Hydroxyxanthone | C₁₃H₈O₃ | 212.20 | Not Reported | Not Reported | Not Reported | Soluble in DMSO |
| 3-Methoxyxanthone | C₁₄H₁₀O₃ | 226.23 | Not Reported | Not Reported | 3.6 (Predicted) | Not Reported |
| 1,5-Dihydroxy-3-methoxyxanthone | C₁₄H₁₀O₅ | 258.23 | Not Reported | Not Reported | Not Reported | Not Reported |
| 1,7-Dihydroxy-3-methoxyxanthone (Gentisin) | C₁₄H₁₀O₅ | 258.23 | Not Reported | Not Reported | Not Reported | Not Reported |
| 2-Hydroxy-1-methoxyxanthone | C₁₄H₁₀O₄ | 242.23 | Yellow powder | Not Reported | Not Reported | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Note: "Not Reported" indicates that the data was not found in the searched literature. Predicted values are computationally estimated and have not been experimentally verified.
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of xanthone derivatives.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting point range is characteristic of a pure compound, while impurities typically lead to a depressed and broader melting point range.[3]
Methodology: Capillary Melting Point Method [4][5][6]
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
-
-
Calibration: The accuracy of the thermometer should be checked periodically using certified melting point standards.
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. It is a critical parameter for drug formulation and bioavailability.
Methodology: Shake-Flask Method [7]
-
Sample Preparation: An excess amount of the solid xanthone is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved xanthone is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8][9][10]
-
Calculation: The solubility is expressed as the mass of solute per unit volume of solvent (e.g., mg/mL or g/L).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For phenolic compounds like hydroxyxanthones, the pKa value indicates the pH at which the compound exists in equal proportions of its protonated (neutral) and deprotonated (anionic) forms. This is crucial for understanding its behavior in biological systems.
Methodology: Spectrometric Titration [11][12]
-
Principle: The UV-Vis absorption spectrum of a phenolic compound changes as a function of pH due to the different electronic structures of the protonated and deprotonated species. By monitoring these spectral changes during a pH titration, the pKa can be determined.
-
Procedure:
-
A solution of the xanthone derivative is prepared in a suitable solvent system (e.g., acetonitrile-water mixture) to ensure solubility across the desired pH range.[11]
-
The initial pH of the solution is measured, and its UV-Vis spectrum is recorded.
-
Small increments of a strong base (e.g., NaOH) are added to the solution, and the pH and UV-Vis spectrum are recorded after each addition.
-
This process is continued until the spectrum no longer changes significantly with further addition of the base.
-
-
Data Analysis: The absorbance data at a specific wavelength where the spectral change is maximal is plotted against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve. Alternatively, specialized software can be used to analyze the entire spectral data set to determine the pKa value.
logP Determination
The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of the differential solubility of a compound in two immiscible phases, typically a nonpolar solvent (like n-octanol) and a polar solvent (like water). It is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.
Methodology: Shake-Flask Method [13][14][15]
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the xanthone is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the xanthone in each phase is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Mandatory Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized or isolated xanthone derivative.
Figure 1: Workflow for characterizing a new xanthone.
Signaling Pathways and Drug Development
Xanthone derivatives have been shown to interact with various cellular signaling pathways, which is the basis for their therapeutic potential. For instance, some xanthones exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway.[16] In the context of cancer drug development, xanthones have been found to induce apoptosis and inhibit cell proliferation through various mechanisms.[1] The development of xanthone-based drugs often involves screening for their ability to modulate specific signaling pathways relevant to the target disease.
The diagram below illustrates a conceptual workflow for screening xanthone derivatives for their impact on a generic signaling pathway.
Figure 2: Screening workflow for xanthone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. davjalandhar.com [davjalandhar.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. acdlabs.com [acdlabs.com]
- 16. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for 2-Hydroxy-3-methoxyxanthone: A Technical Guide to Its Potential Natural Sources and Isolation
For Immediate Release
This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources and isolation of 2-Hydroxy-3-methoxyxanthone. While direct evidence for the natural occurrence of this specific xanthone remains elusive in currently available literature, this document furnishes researchers, scientists, and drug development professionals with a targeted approach to its potential discovery and isolation based on the established distribution of structurally related compounds.
Introduction to Xanthones
Xanthones are a class of oxygenated heterocyclic compounds built on a dibenzo-γ-pyrone framework.[1] They are recognized for their significant structural diversity and a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] The substitution patterns of hydroxyl and methoxyl groups on the xanthone scaffold are key determinants of their biological activity.
Potential Natural Sources of this compound
While a definitive natural source for this compound has not been explicitly documented in peer-reviewed literature, the chemical structure provides clues to its likely botanical origins. Dioxygenated xanthones, particularly those with vicinal oxygen substitutions, have been reported in a limited number of plant families. Based on existing phytochemical data, the following families are prime candidates for the investigation of this compound:
-
Polygalaceae: This family is known to produce a variety of xanthones with diverse oxygenation patterns.
-
Calophyllaceae: Several species within this family are rich sources of structurally complex xanthones.[4]
Researchers seeking to isolate this compound are encouraged to focus their screening efforts on species within these families that have not been exhaustively studied.
A Generalized Protocol for the Isolation of Xanthones
The following experimental protocol outlines a general methodology for the extraction and isolation of xanthones from plant material. This procedure can be adapted and optimized for the specific plant matrix being investigated.
3.1. Extraction
-
Preparation of Plant Material: The selected plant material (e.g., roots, stems, leaves) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This gradient extraction helps to fractionate compounds based on their polarity. The xanthones are typically expected to be present in the ethyl acetate and methanol fractions.
-
Concentration: The respective solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.
3.2. Chromatographic Purification
-
Column Chromatography: The crude extract rich in xanthones is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity gradually increasing. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation and to identify fractions containing compounds of interest. A suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) is used for development. Xanthones can often be visualized under UV light (254 nm and 365 nm) or by using a spray reagent such as ceric sulfate.
-
Preparative TLC or HPLC: Fractions showing the presence of the target compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Quantitative Data for Structurally Related Xanthones
As no specific yield data for this compound from a natural source is available, the following table summarizes the reported yields for other dioxygenated xanthones to provide a general reference for expected recovery.
| Xanthone Derivative | Plant Source | Yield (% w/w of crude extract) | Reference |
| 1,5-Dihydroxyxanthone | Mesua ferrea | Not Reported | [4] |
| 1,7-Dihydroxyxanthone | Gentiana lutea | Not Reported | [1] |
| 2-Hydroxyxanthone | Mammea americana | Not Reported | [4] |
Note: The yields of xanthones from natural sources can vary significantly depending on the plant species, geographical location, time of harvest, and the extraction and purification methods employed.
Experimental Workflow and Signaling Pathways
To visually represent the processes involved, the following diagrams have been generated.
Conclusion
The search for novel bioactive compounds from natural sources is a continuous endeavor. While this compound has not yet been reported as a natural product, its structural similarity to known xanthones suggests that its discovery in nature is plausible. This guide provides a strategic framework for researchers to explore promising plant families and employ established isolation techniques in the quest for this and other novel xanthones. The synthesis of 2-hydroxyxanthone has been reported, which can provide a standard for chromatographic comparison during isolation attempts.[5][6] Further phytochemical investigations, particularly within the Polygalaceae and Calophyllaceae families, are warranted to potentially uncover natural sources of this compound and unlock its therapeutic potential.
References
- 1. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural products: Xanthones by MedChem Express [bio-connect.nl]
- 4. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.upy.ac.id [repository.upy.ac.id]
- 6. researchgate.net [researchgate.net]
The Enigmatic Path to 2-Hydroxy-3-methoxyxanthone: A Technical Guide to Its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones, a class of polyphenolic compounds characterized by their dibenzo-γ-pyrone scaffold, are a focal point of natural product research due to their extensive array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Among the myriad of naturally occurring xanthones, 2-Hydroxy-3-methoxyxanthone stands out for its potential therapeutic applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, detailing the foundational enzymatic steps and offering insights into the experimental methodologies required for its elucidation. While the complete pathway for this specific xanthone remains to be definitively characterized, this document synthesizes current knowledge on general xanthone biosynthesis to present a scientifically grounded, hypothetical pathway.
The General Xanthone Biosynthetic Pathway: A Two-Pronged Approach
The biosynthesis of the core xanthone structure in plants is a fascinating convergence of two major metabolic pathways: the shikimate pathway and the acetate pathway. These pathways provide the necessary precursors for the assembly of the characteristic C6-C1-C6 backbone of xanthones.[1][2]
The shikimate pathway , commencing from phosphoenolpyruvate and erythrose-4-phosphate, is responsible for the synthesis of aromatic amino acids, including L-phenylalanine.[2][3] In the context of xanthone biosynthesis, this pathway provides one of the aromatic rings (B-ring) and the central carbonyl carbon. Depending on the plant family, the pathway can proceed through either an L-phenylalanine-dependent or -independent route.[2][3]
The acetate pathway , utilizing acetyl-CoA, contributes the second aromatic ring (A-ring) through the iterative condensation of malonyl-CoA units.[4][5]
These two pathways converge at the formation of a key intermediate, 2,3′,4,6-tetrahydroxybenzophenone . This central molecule is synthesized by the enzyme benzophenone synthase (BPS) , which catalyzes the condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate pathway).[2]
From this benzophenone intermediate, a critical intramolecular oxidative coupling reaction, catalyzed by a cytochrome P450 monooxygenase, leads to the formation of the tricyclic xanthone core.[2] This cyclization can result in two primary precursor molecules: 1,3,5-trihydroxyxanthone (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX) .[2] These core structures then undergo a series of tailoring reactions, including hydroxylation, O-methylation, glycosylation, and prenylation, to generate the vast diversity of naturally occurring xanthones.[2][6]
Proposed Biosynthesis of this compound: A Step-by-Step Elucidation
The specific enzymatic steps leading to the 2-hydroxy-3-methoxy substitution pattern on the xanthone scaffold have not been definitively elucidated. Based on known enzymatic reactions in plant secondary metabolism, particularly in flavonoid biosynthesis which shares common enzyme families, a plausible biosynthetic pathway can be proposed. The likely immediate precursor to this compound is a dihydroxylated xanthone, which then undergoes a specific methylation event.
Step 1: Hydroxylation at the C-2 Position
Following the formation of a core trihydroxyxanthone structure (e.g., 1,3,5-THX or 1,3,7-THX), a hydroxylation event at the C-2 position is a necessary prerequisite. This reaction is likely catalyzed by a xanthone 2-hydroxylase , a putative enzyme belonging to the cytochrome P450 superfamily. These enzymes are membrane-bound monooxygenases that utilize NADPH and molecular oxygen to introduce a hydroxyl group onto a specific position of their substrate.[7]
The proposed reaction is as follows:
1,3-dihydroxyxanthone + NADPH + H+ + O2 → 2,3-dihydroxyxanthone + NADP+ + H2O
Step 2: O-Methylation at the C-3 Position
The subsequent and final step in the formation of this compound is the specific methylation of the hydroxyl group at the C-3 position. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .[8] These enzymes are known for their high substrate and regioselectivity in plant secondary metabolism.[8] A putative xanthone 3-O-methyltransferase would utilize SAM as a methyl donor to catalyze this transformation.
The proposed reaction is:
2,3-dihydroxyxanthone + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine
dot
Caption: Proposed biosynthesis pathway of this compound.
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway and characterize the involved enzymes, a series of experimental protocols are required. These protocols are designed to isolate and identify the enzymes and to quantify their activity and substrate specificity.
Heterologous Expression and Purification of Candidate Enzymes
Objective: To produce and purify the putative xanthone 2-hydroxylase (a cytochrome P450) and xanthone 3-O-methyltransferase for in vitro characterization.
Methodology:
-
Gene Identification and Cloning: Candidate genes for the hydroxylase and OMT will be identified from the transcriptome of a plant species known to produce this compound, based on sequence homology to known enzymes. The full-length coding sequences will be amplified by PCR and cloned into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).[1][8]
-
Heterologous Expression:
-
For OMT: The expression plasmid will be transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression will be induced with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.[8]
-
For Cytochrome P450: Expression in E. coli can be challenging due to the requirement for a cytochrome P450 reductase (CPR) partner for activity. Co-expression with a plant CPR is often necessary.[1] Alternatively, expression in a eukaryotic system like yeast (Saccharomyces cerevisiae) is a common strategy.[1]
-
-
Protein Purification:
-
Cells will be harvested and lysed by sonication or French press.
-
The recombinant proteins, typically engineered with a His-tag, will be purified from the soluble fraction using immobilized metal affinity chromatography (IMAC).
-
Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.
-
Protein concentration will be determined using a Bradford or BCA assay, and purity will be assessed by SDS-PAGE.
-
dot
References
- 1. Engineering of Artificial Plant Cytochrome P450 Enzymes for Synthesis of Isoflavones by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 4. Xanthones. Biosynthesis and trafficking in plants, fungi and lichens [iris.uniroma1.it]
- 5. mdpi.com [mdpi.com]
- 6. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Hydroxy-3-methoxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-3-methoxyxanthone, a significant scaffold in medicinal chemistry. Due to the limited availability of directly published complete experimental spectra for this specific compound, this guide presents a compilation of expected spectroscopic characteristics based on closely related analogs and general principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for the identification, characterization, and further development of xanthone-based compounds.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Caption: Molecular structure of this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | s | 1H | 2-OH (phenolic, intramolecular H-bond) |
| ~8.2 - 8.3 | dd | 1H | H-8 |
| ~7.7 - 7.8 | m | 1H | H-6 |
| ~7.5 - 7.6 | d | 1H | H-4 |
| ~7.3 - 7.4 | m | 1H | H-5 |
| ~7.1 - 7.2 | d | 1H | H-1 |
| ~7.0 - 7.1 | m | 1H | H-7 |
| ~3.9 - 4.0 | s | 3H | 3-OCH₃ |
Note: Chemical shifts are referenced to TMS (δ 0.00) and are solvent-dependent. The predicted values are for a CDCl₃ or DMSO-d₆ solution.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon skeleton of a molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 185 | C-9 (C=O) |
| ~155 - 160 | C-4a |
| ~150 - 155 | C-10a |
| ~145 - 150 | C-3 |
| ~140 - 145 | C-2 |
| ~134 - 138 | C-6 |
| ~126 - 130 | C-8 |
| ~123 - 127 | C-5 |
| ~120 - 124 | C-8a |
| ~117 - 121 | C-9a |
| ~115 - 119 | C-7 |
| ~110 - 114 | C-1 |
| ~55 - 60 | 3-OCH₃ |
Note: Chemical shifts are referenced to TMS (δ 0.00) and are solvent-dependent.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Broad | O-H stretch (phenolic) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 2960 | Weak | C-H stretch (methyl) |
| 1640 - 1660 | Strong | C=O stretch (xanthone ketone) |
| 1580 - 1620 | Strong | C=C stretch (aromatic) |
| 1200 - 1300 | Strong | C-O stretch (aryl ether) |
| 1000 - 1100 | Medium | C-O stretch (methoxy) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 242 | [M]⁺ (Molecular Ion) |
| 227 | [M - CH₃]⁺ |
| 214 | [M - CO]⁺ |
| 199 | [M - CO - CH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. These protocols are based on standard laboratory practices for the characterization of organic compounds.
NMR Spectroscopy
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Spectral Width: -2 to 14 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 0 to 220 ppm.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
Data Acquisition (EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50 - 500.
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Nebulizing Gas: Nitrogen.
-
Capillary Voltage: 3-5 kV.
-
Mass Range: m/z 50 - 500.
Experimental Workflow and Data Analysis
The following diagram illustrates the typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to perform their own experimental analyses to obtain precise data for their specific samples and to consult the broader scientific literature for further comparative studies on related xanthone derivatives.
Early Studies on the Biological Activity of 2-Hydroxy-3-methoxyxanthone: A Technical Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies detailing the biological activities of 2-Hydroxy-3-methoxyxanthone are limited in early scientific literature. This guide provides a comprehensive overview of the known biological activities of structurally similar hydroxy- and methoxy-substituted xanthones to infer the potential therapeutic properties of this compound and to provide a framework for future research.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] These activities are largely dependent on the type, number, and position of substituent groups on the xanthone core.[2][3] This technical guide focuses on the potential biological activities of this compound by examining early studies on related hydroxy- and methoxy-substituted xanthones. The presence of hydroxyl and methoxyl groups is known to significantly influence the pharmacological profile of xanthones, impacting their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
Inferred Biological Activities and Mechanisms of Action
Based on the activities of structurally related compounds, this compound is anticipated to exhibit several key biological effects. The interplay between the 2-hydroxyl and 3-methoxyl groups on the xanthone backbone is likely a critical determinant of its bioactivity.
Antioxidant Activity
Xanthone derivatives, particularly those with hydroxyl substitutions, are recognized for their potent antioxidant properties.[5] The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity assay.[5][6] The hydroxyl group at the C-2 position in this compound is expected to contribute to its free radical scavenging ability.
Anti-inflammatory Properties
Many xanthones exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[7][8] This often involves the inhibition of pro-inflammatory cytokines and enzymes. While direct evidence for this compound is unavailable, related xanthones have been shown to regulate pathways such as NF-κB and MAPK.[9]
Anticancer Potential
The anticancer activity of xanthones is a significant area of research, with effects attributed to mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerases.[3][10][11] The substitution pattern on the xanthone nucleus is crucial; for instance, it has been observed that 2-hydroxy-1-methoxyxanthone exhibited stronger anticancer activity than 1,2-dihydroxyxanthone, indicating that the arrangement of hydroxyl and methoxyl groups is critical.[3][10]
Antimalarial and Antimicrobial Effects
Certain hydroxylated xanthones have demonstrated promising antimalarial activity. For example, 2-hydroxyxanthone has been identified as a potent antimalarial agent against Plasmodium falciparum.[12] The lipophilicity and hydrogen-bonding capacity imparted by the hydroxyl and methoxy groups can also contribute to antimicrobial activity by enabling passage through bacterial cell membranes and interaction with target sites.[4]
Quantitative Data on Structurally Related Xanthones
To provide a comparative context, the following table summarizes the biological activity data for selected hydroxy- and methoxy-substituted xanthones as reported in early studies.
| Compound | Biological Activity | Assay | Result (IC50) | Reference |
| 2-Hydroxyxanthone | Anticancer | WiDr, MCF-7, HeLa cell lines | > 100 µM | [5] |
| 2-Hydroxyxanthone | Antimalarial | Plasmodium falciparum 3D7 | 0.44 µg/mL | [12] |
| 1,2-Dihydroxyxanthone | Anticancer | Not specified | Weaker than 2-hydroxy-1-methoxyxanthone | [3][10] |
| 3,4,6-Trihydroxyxanthone | Anticancer | WiDr cells | 37.8 µM | [10] |
| 1,3,6,8-Tetrahydroxyxanthone | Anticancer | HepG2 cell line | 9.18 µM | [11] |
| Dihydroxyxanthone (3b) | Antioxidant | DPPH radical scavenging | 349 ± 68 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below to guide future research on this compound.
DPPH Radical Scavenging Assay
This assay evaluates the antioxidant activity of a compound.[5]
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a 100 µg/mL solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
Mix the test compound solution (at various concentrations) with the DPPH solution.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Ablank - Asample) / Ablank] x 100
-
Where Ablank is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.
-
In Vitro Anticancer Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, HeLa, WiDr) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate common signaling pathways modulated by bioactive xanthones and a general workflow for their biological evaluation.
Caption: Hypothesized anticancer signaling pathway for this compound.
Caption: Postulated anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.
Caption: General experimental workflow for drug discovery from a xanthone lead compound.
Conclusion and Future Directions
While direct early studies on the biological activity of this compound are scarce, the existing literature on structurally related xanthones provides a strong rationale for its investigation as a potential therapeutic agent. The presence of both a hydroxyl and a methoxy group at the C-2 and C-3 positions, respectively, suggests a promising profile for antioxidant, anti-inflammatory, and anticancer activities.
Future research should focus on the systematic evaluation of this compound through a battery of in vitro and in vivo assays to elucidate its specific biological effects and mechanisms of action. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such investigations. A thorough structure-activity relationship (SAR) study of a series of 2,3-substituted xanthones would also be invaluable in optimizing the therapeutic potential of this chemical scaffold. The synthesis and biological evaluation of this compound represent a promising avenue for the discovery of novel drug candidates.
References
- 1. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 2. Xanthone derivatives: new insights in biological activities. | Semantic Scholar [semanticscholar.org]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity, Total Phenolic Content and Total Flavonoid Content in Sweet Chestnut (Castanea sativa Mill.) Cultivars Grown in Northwest Spain under Different Environmental Conditions [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [mdpi.com]
- 9. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Review of Oxygenated Xanthones: From Biological Activity to Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxygenated xanthones, a prominent class of polyphenolic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. Structurally characterized by a dibenzo-γ-pyrone scaffold with various oxygen-containing functional groups, these natural products are abundantly found in higher plants, fungi, and lichens. Their wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties, has positioned them as promising candidates for drug discovery and development. This in-depth technical guide provides a comprehensive literature review of oxygenated xanthones, summarizing their quantitative biological data, detailing key experimental methodologies, and elucidating their mechanisms of action through signaling pathway diagrams.
Data Presentation: Quantitative Biological Activities of Oxygenated Xanthones
The following tables summarize the in vitro efficacy of various oxygenated xanthones across different biological assays, primarily presenting the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values.
Table 1: Anticancer Activity of Oxygenated Xanthones
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |
| 8-hydroxycudraxanthone G | Leukemia (CCRF-CEM) | Resazurin reduction | 16.65 | [1] |
| 8-hydroxycudraxanthone G | Hepatocarcinoma (HepG2) | Resazurin reduction | 70.38 | [1] |
| Morusignin I | Leukemia (CCRF-CEM) | Resazurin reduction | 7.15 | [1] |
| Morusignin I | Glioblastoma (U87MG.ΔEGFR) | Resazurin reduction | 53.85 | [1] |
| Cudraxanthone I | Breast Cancer (MDA-MB231-BCRP) | Resazurin reduction | 2.78 | [1] |
| Cudraxanthone I | Glioblastoma (U87MG) | Resazurin reduction | 22.49 | [1] |
| Novel Prenylated Xanthone | Glioblastoma (U-87) | MTT | 6.39 | [2] |
| Novel Prenylated Xanthone | Gastric Cancer (SGC-7901) | MTT | 8.09 | [2] |
| Novel Prenylated Xanthone | Prostate Cancer (PC-3) | MTT | 6.21 | [2] |
| Novel Prenylated Xanthone | Lung Cancer (A549) | MTT | 4.84 | [2] |
| Novel Prenylated Xanthone | Nasopharyngeal Cancer (CNE-1) | MTT | 3.35 | [2] |
| Novel Prenylated Xanthone | Nasopharyngeal Cancer (CNE-2) | MTT | 4.01 | [2] |
| 1,3,6,8-tetrahydroxyxanthone | Liver Carcinoma (HepG2) | MTT | 9.18 | [3] |
| 1,7-dihydroxyxanthone | Liver Carcinoma (HepG2) | MTT | 13.2 | [3] |
| 1-hydroxyxanthone | Liver Carcinoma (HepG2) | MTT | 43.2 | [3] |
| Xanthone (unsubstituted) | Liver Carcinoma (HepG2) | MTT | 85.3 | [3] |
Table 2: Anti-inflammatory Activity of Oxygenated Xanthones
| Compound | Cell Line | Parameter Measured | IC50 (µM) | Reference(s) |
| Ravenelin | Macrophage (J774A.1) | Nitric Oxide Inhibition | 6.27 | [4][5] |
| α-Mangostin | Macrophage (RAW 264.7) | Nitric Oxide Inhibition | 3.1 | [6] |
| γ-Mangostin | Macrophage (RAW 264.7) | Nitric Oxide Inhibition | 6.0 | [6] |
| 3-(cyclobutylmethoxy)-9H-xanthen-9-one | Macrophage (RAW 264.7) | Nitric Oxide Inhibition | 2.82 (µg/mL) | [7] |
| Guttiferone O | Macrophage (RAW 264.7) | Nitric Oxide Inhibition | >3.12, <6.25 | [8] |
| Guttiferone M | Macrophage (RAW 264.7) | Nitric Oxide Inhibition | >3.12, <6.25 | [8] |
Table 3: Aromatase Inhibitory Activity of Oxygenated Xanthones
| Compound | Assay Type | IC50 (µM) | Reference(s) |
| Garcinone D | Microsomal | 5.2 | [9] |
| γ-Mangostin | Microsomal | 6.9 | [9] |
| α-Mangostin | Microsomal | 20.7 | [9] |
| Garcinone E | Microsomal | 25.1 | [9] |
| γ-Mangostin | Cell-based (SK-BR-3) | 4.97 | [9] |
Table 4: Neuroprotective Activity of Oxygenated Xanthones
| Compound | Cell Line | Parameter Measured | EC50/Concentration | Reference(s) |
| α-Mangostin | Pheochromocytoma (PC12) | Cell Viability | 4 µM (EC50) | [10] |
| Garcicowanone F | Hippocampal (HT22) | Neuroprotection | >80% viability at 2.9–115.0 µM | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in oxygenated xanthone research.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the oxygenated xanthone dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[13][14][15]
Caspase-3 Colorimetric Assay
This assay is used to quantify the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a synthetic tetrapeptide substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), which is specifically cleaved by active caspase-3. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.
Protocol:
-
Cell Lysis: Induce apoptosis in cells by treating them with the oxygenated xanthone of interest. Pellet the cells (1-5 x 10^6) and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a fresh tube and determine the protein concentration.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with cell lysis buffer. Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.
-
Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the treated samples to an untreated control to determine the fold-increase in caspase-3 activity.[16][17]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is employed to detect and quantify specific proteins, such as total and phosphorylated forms of kinases in signaling pathways.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
Protocol:
-
Cell Lysis and Protein Quantification: Treat cells with the oxygenated xanthone for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[18][19][20]
Quantitative Real-Time PCR (qRT-PCR) for iNOS and COX-2 Expression
qRT-PCR is used to measure the mRNA expression levels of target genes, such as the pro-inflammatory enzymes iNOS and COX-2.
Principle: This technique amplifies and simultaneously quantifies a targeted DNA molecule. The quantity of amplified product is measured in real-time through the use of fluorescent dyes or probes.
Protocol:
-
Cell Treatment and RNA Isolation: Treat macrophage cells (e.g., RAW 264.7) with the oxygenated xanthone and/or an inflammatory stimulus like lipopolysaccharide (LPS). Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction in a 96-well plate, including the cDNA template, forward and reverse primers for the target genes (iNOS, COX-2) and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.
-
Thermal Cycling: Perform the PCR reaction in a real-time PCR machine with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[21][22]
Signaling Pathways and Mechanisms of Action
Oxygenated xanthones exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key mechanisms of action.
Anticancer Mechanisms
Many oxygenated xanthones induce apoptosis and inhibit cell proliferation in cancer cells by targeting key signaling cascades.
Caption: Anticancer signaling pathways modulated by oxygenated xanthones.
Anti-inflammatory Mechanisms
Oxygenated xanthones can suppress inflammatory responses by inhibiting key inflammatory mediators and transcription factors.
Caption: Inhibition of the NF-κB signaling pathway by oxygenated xanthones.
Conclusion
Oxygenated xanthones represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models for cancer, inflammation, and neurodegenerative diseases underscores their importance in drug discovery. The data and methodologies presented in this guide offer a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to translate their promising in vitro activities into clinical applications. The elucidation of their molecular mechanisms, particularly their interactions with key signaling pathways, will be crucial in designing and developing novel xanthone-based therapeutics.
References
- 1. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Nitric Oxide Inhibitory Activities of New Xanthone Derivatives [frontiersin.org]
- 8. Frontiers | Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages [frontiersin.org]
- 9. Xanthones from the Botanical Dietary Supplement Mangosteen (Garcinia mangostana) with Aromatase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. physiology.elte.hu [physiology.elte.hu]
- 14. broadpharm.com [broadpharm.com]
- 15. The Comparative Toxicity of Xanthones and Tannins in Mangosteen (Garcinia mangostana Linn.) Pericarp Extract against BHK-21 Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biogot.com [biogot.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
The Emergence of 2-Hydroxy-3-methoxyxanthone: A Comprehensive Technical Overview
For Immediate Release
This technical guide provides an in-depth exploration of 2-Hydroxy-3-methoxyxanthone, a naturally occurring xanthone derivative that has garnered interest within the scientific community. This document, intended for researchers, scientists, and professionals in drug development, details the compound's discovery, historical context, experimental protocols for its synthesis and analysis, and a summary of its biological activities.
Discovery and Historical Context
The history of this compound is intertwined with the broader exploration of xanthones, a class of oxygenated heterocyclic compounds. The term "xanthone" originates from the Greek word "xanthos," meaning yellow, a characteristic color of many of these compounds. The first natural xanthone, gentisin (1,7-dihydroxy-3-methoxyxanthone), was isolated in 1821 from the roots of Gentiana lutea. The core xanthone structure, 9H-xanthen-9-one, was first synthesized in 1855.
While a precise date for the first isolation of this compound is not definitively documented in readily available literature, its discovery is closely linked to phytochemical investigations of the Polygala genus (family Polygalaceae). Numerous studies have identified a variety of xanthones within this plant genus, many of which feature methoxy and hydroxy substitutions. For instance, research on Polygala arillata has led to the isolation of structurally similar compounds, such as 1,3-dihydroxy-2-methoxyxanthone. Further phytochemical studies on various Polygala species, including Polygala hongkongensis which yielded 1,4,7-trihydroxy-3-methoxy-xanthone, suggest that the 3-methoxy substitution pattern is a recurring structural motif in xanthones from this genus. The discovery of this compound likely emerged from these systematic investigations of Polygala constituents, where column chromatography and spectroscopic techniques were employed to isolate and identify novel compounds.
Experimental Protocols
Synthesis of Hydroxyxanthones
A general and established method for the synthesis of the xanthone core is the Grover, Shah, and Shah (GSS) reaction. This method involves the condensation of a substituted phenol with a suitably substituted o-hydroxybenzoic acid in the presence of a dehydrating agent, typically Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
General Procedure for the Synthesis of Hydroxyxanthones:
-
A mixture of an appropriate o-hydroxybenzoic acid derivative (1 equivalent) and a phenol derivative (1.2 equivalents) is prepared.
-
Eaton's reagent is added to the mixture as a catalyst and solvent.
-
The reaction mixture is heated, typically at temperatures ranging from 60 to 100°C, for several hours with constant stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Purification of the crude xanthone is achieved by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
To synthesize this compound, 2-hydroxy-3-methoxybenzoic acid would be reacted with a suitable phenol under these conditions.
Characterization of Xanthones
The structural elucidation of synthesized or isolated xanthones relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the substitution pattern on the xanthone scaffold. The chemical shifts and coupling constants of the aromatic protons provide information about their relative positions. The resonance of the methoxy group protons typically appears as a singlet in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands for xanthones include those for the carbonyl group (C=O) of the γ-pyrone ring, hydroxyl groups (-OH), and aromatic C-H and C=C bonds. The complexity of the IR spectrum in the fingerprint region (1450 to 600 cm⁻¹) provides a unique pattern for the compound.[1]
Quantitative Data
While specific quantitative biological data for this compound is not extensively reported, the following tables summarize typical data obtained for structurally related xanthone derivatives. This information provides a valuable reference for the expected range of activities.
Table 1: Cytotoxic Activity of Selected Hydroxyxanthones against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | 9.18 | [2] |
| 1-Hydroxyxanthone | T47D | 100.19 | [3] |
| 3-Hydroxyxanthone | T47D | >1000 | [3] |
| Dihydroxyxanthone 3b | - | 349 ± 68 | [4] |
| Trihydroxyxanthone 3a | MCF-7 | 184 ± 15 | [4] |
Table 2: Antioxidant Activity of Selected Hydroxyxanthones
| Compound | Assay | IC₅₀ (µM) | Reference |
| Dihydroxyxanthone 3b | DPPH | 349 ± 68 | [4] |
| Trihydroxyxanthone 3a | DPPH | >500 | [4] |
Table 3: Antimicrobial Activity of a Synthetic 2-Hydroxyxanthone
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Hydroxyxanthone | Plasmodium falciparum 3D7 | 0.44 | [5] |
Signaling Pathways and Experimental Workflows
The biological activities of xanthones are often attributed to their ability to modulate various cellular signaling pathways. While the specific pathways affected by this compound require further investigation, related compounds have been shown to influence pathways involved in inflammation, cell proliferation, and apoptosis.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening the biological activity of a novel xanthone compound.
Hypothesized Signaling Pathway Modulation
Based on the activities of similar xanthone derivatives, this compound may potentially modulate inflammatory pathways. The NF-κB signaling pathway is a key regulator of inflammation. The diagram below illustrates a simplified representation of this pathway.
Conclusion
This compound represents a promising scaffold for further investigation in the field of drug discovery. Its natural occurrence in the Polygala genus, coupled with the known diverse biological activities of the xanthone class of compounds, makes it a compelling target for future research. The experimental protocols and data presented in this guide provide a foundational resource for scientists working to unlock the full therapeutic potential of this and related molecules. Further studies are warranted to elucidate its precise mechanism of action and to quantify its biological effects in various in vitro and in vivo models.
References
A Technical Guide to the Chemical Classification of 2-Hydroxy-3-methoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical classification of 2-Hydroxy-3-methoxyxanthone, a member of the widespread xanthone family of naturally occurring compounds. Due to the limited availability of specific experimental data for this particular molecule, this guide leverages information on closely related analogs to present a thorough understanding of its structural features, physicochemical properties, and potential biological significance. General experimental protocols for the synthesis and isolation of hydroxy-methoxy-substituted xanthones are detailed, providing a methodological framework for researchers. Furthermore, this guide explores the biosynthetic origins of xanthones and illustrates a conceptual pathway. The information is presented to serve as a valuable resource for professionals in the fields of medicinal chemistry, natural product research, and drug development.
Chemical Classification and Structure
This compound belongs to the class of organic compounds known as xanthones . The core structure of xanthones, a dibenzo-γ-pyrone scaffold (9H-xanthen-9-one), consists of two benzene rings fused to a central pyran ring containing a ketone group.[1][2] Based on the nature and position of its substituents, this compound can be further classified as an oxygenated xanthone , a significant subgroup characterized by the presence of hydroxyl (-OH) and methoxy (-OCH3) groups.[2]
The specific structure of this compound is defined by a hydroxyl group at position 2 and a methoxy group at position 3 of the xanthone backbone.
Key Structural Features:
-
Xanthone Core: A rigid, planar tricyclic system that forms the foundation of the molecule.
-
Hydroxyl Group (-OH) at C2: This functional group can act as a hydrogen bond donor and acceptor, influencing solubility and potential interactions with biological targets.
-
Methoxy Group (-OCH3) at C3: This group is generally less polar than a hydroxyl group and can influence the molecule's lipophilicity and metabolic stability.
Physicochemical Properties
| Property | 2-Hydroxyxanthone (Predicted) | 2-Methoxyxanthone (Predicted) | 3-Methoxyxanthone (Predicted) | This compound (Inferred) |
| Molecular Formula | C13H8O3 | C14H10O3 | C14H10O3 | C14H10O4 |
| Molecular Weight | 212.20 g/mol | 226.23 g/mol | 226.23 g/mol | ~242.23 g/mol |
| logP | 3.03 | 3.19 | 3.6 | Moderately lipophilic |
| Water Solubility | 0.21 g/L | 0.022 g/L | Insoluble | Low |
| pKa (Strongest Acidic) | 9.11 | - | - | ~9-10 (due to phenolic -OH) |
| Hydrogen Bond Donors | 1 | 0 | 0 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 3 |
Data for analogs are predicted values and should be considered as estimations.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound are not available. The following tables provide expected ranges and characteristics based on the analysis of similar xanthone structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR chemical shifts of xanthones are influenced by the position and nature of their substituents. For this compound, the following general assignments can be anticipated.
Table 1: Predicted 1H NMR Chemical Shifts
| Proton | Chemical Shift (ppm) Range | Multiplicity | Notes |
| H-1 | 7.0 - 7.5 | d | |
| H-4 | 7.5 - 8.0 | d | |
| H-5 | 7.8 - 8.3 | dd | |
| H-6 | 7.2 - 7.7 | t | |
| H-7 | 7.2 - 7.7 | t | |
| H-8 | 7.5 - 8.0 | dd | |
| 2-OH | 9.0 - 13.0 | s | May be broad and exchangeable with D2O. |
| 3-OCH3 | 3.8 - 4.1 | s |
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) Range |
| C=O (C-9) | 175 - 185 |
| Quaternary Carbons | 140 - 165 |
| Aromatic CH | 100 - 140 |
| OCH3 | 55 - 65 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of xanthones typically shows a prominent molecular ion peak (M+). The fragmentation pattern is characterized by the loss of small molecules such as CO, CHO, and CH3.
Expected Fragmentation Pattern for this compound:
-
Molecular Ion (M+): Expected at an m/z corresponding to the molecular weight of C14H10O4.
-
Loss of a methyl radical (-CH3): [M - 15]+
-
Loss of carbon monoxide (-CO): [M - 28]+
-
Loss of a formyl radical (-CHO): [M - 29]+
-
Loss of a methoxy radical (-OCH3): [M - 31]+
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm-1) | Functional Group | Description |
| 3200 - 3600 | O-H stretch | Broad, characteristic of a hydroxyl group. |
| 3000 - 3100 | C-H stretch | Aromatic. |
| 2850 - 3000 | C-H stretch | Methoxy group. |
| 1650 - 1700 | C=O stretch | Ketone of the pyrone ring. |
| 1450 - 1600 | C=C stretch | Aromatic rings. |
| 1000 - 1300 | C-O stretch | Ether and phenol linkages. |
Experimental Protocols
General Synthesis of Hydroxy-Methoxy-Xanthones (Modified GSS Reaction)
This method involves the condensation of a substituted salicylic acid with a substituted phenol, followed by cyclodehydration.
Reaction Scheme:
2-hydroxy-3-methoxybenzoic acid + Phenol → 2-(phenoxy)-3-methoxybenzoic acid → this compound
General Procedure:
-
Condensation: A mixture of 2-hydroxy-3-methoxybenzoic acid and a suitable phenol is heated in the presence of a condensing agent such as phosphorus oxychloride (POCl3) and anhydrous zinc chloride (ZnCl2). The reaction is typically carried out in a high-boiling point solvent.
-
Cyclodehydration: The intermediate 2-(phenoxy)-3-methoxybenzoic acid is then cyclized by heating with a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Work-up and Purification: The reaction mixture is poured onto ice water to precipitate the crude xanthone. The solid is then filtered, washed, and purified by recrystallization or column chromatography.
References
The Pharmacological Potential of 2-Hydroxy-3-methoxyxanthone: A Technical Guide for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
Xanthones, a class of oxygenated heterocyclic compounds, are recognized for their diverse and potent pharmacological activities, making them a focal point in natural product-based drug discovery. This technical whitepaper delves into the potential pharmacological relevance of a specific derivative, 2-Hydroxy-3-methoxyxanthone. While direct quantitative data for this compound is limited in publicly accessible literature, this guide synthesizes the known biological activities of structurally similar hydroxy- and methoxy-substituted xanthones to build a strong case for its investigation. We provide an in-depth overview of its potential antioxidant, anti-inflammatory, and cytotoxic properties. Detailed experimental protocols for key in vitro assays and visualizations of relevant signaling pathways are included to facilitate further research and development of this promising scaffold.
Introduction to Xanthones
Xanthones (9H-xanthen-9-one) are a class of secondary metabolites characterized by a tricyclic dibenzo-γ-pyrone scaffold.[1] They are predominantly found in higher plants and fungi, with species from the families Clusiaceae, Gentianaceae, and Hypericaceae being particularly rich sources.[1] The xanthone core can be substituted with various functional groups, such as hydroxyl, methoxy, and prenyl groups, leading to a vast library of natural derivatives with a wide spectrum of biological activities.[2] These activities include antioxidant, anti-inflammatory, anticancer, antimicrobial, and antiviral effects, establishing the xanthone structure as a "privileged scaffold" in medicinal chemistry. This guide focuses on the potential of this compound, a specific derivative whose pharmacological profile can be inferred from the extensive research on its chemical relatives.
Potential Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3] Phenolic compounds, such as xanthones, are excellent antioxidant candidates due to their ability to donate hydrogen atoms or electrons to scavenge free radicals.
Quantitative Data for Structurally Related Xanthones
The following table summarizes the antioxidant activity of a representative dihydroxyxanthone, providing a benchmark for the potential efficacy of this compound.
| Compound | Assay | IC50 Value (µM) | Reference |
| Dihydroxyxanthone (3b) | DPPH Radical Scavenging | 349 ± 68 | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for assessing the free radical scavenging activity of a test compound.
Objective: To determine the concentration of the test compound required to scavenge 50% of DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals (IC50).
Materials:
-
Test compound (e.g., this compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (HPLC grade)
-
Positive control (e.g., Ascorbic acid, BHT)
-
96-well microplate
-
UV-Vis microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in methanol. Create a series of dilutions to be tested (e.g., 10 to 100 µg/mL).[4]
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
-
Assay:
-
In a 96-well plate, add a defined volume of each concentration of the test compound solution to the wells.
-
Add the methanolic DPPH solution to each well to initiate the reaction.
-
A control well should contain methanol instead of the test compound.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Workflow for DPPH Assay
Potential Anti-Inflammatory Activity
Chronic inflammation is a key driver of many human diseases. Macrophages play a central role in the inflammatory response, and when stimulated by agents like lipopolysaccharide (LPS), they produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-α, IL-1β, IL-6).[2] The inhibition of these mediators is a primary strategy for developing anti-inflammatory drugs.
Xanthone derivatives have shown significant anti-inflammatory effects. Notably, 3,4-dihydroxy-2-methoxyxanthone , a compound structurally analogous to this compound, demonstrated potent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.[2] This activity was associated with the downregulation of mRNA expression for key inflammatory proteins like iNOS and COX-2.[2] The underlying mechanism for many xanthones involves the modulation of critical inflammatory signaling pathways, such as NF-κB and MAPK.[5]
Quantitative Data for Structurally Related Xanthones
The table below presents data on the inhibition of NO production by xanthones closely related to the target compound.
| Compound | Cell Line | Assay | Concentration | % Inhibition / Effect | Reference |
| 3,4-dihydroxy-2-methoxyxanthone | RAW 264.7 | NO Production | 10 µM | Significant Inhibition | [2] |
| 1,3,5,6-tetrahydroxyxanthone | RAW 264.7 | NO Production | 10 µM | Significant Inhibition | [2] |
| 1,3,6,7-tetrahydroxyxanthone | RAW 264.7 | NO Production | 10 µM | Significant Inhibition | [2] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol describes the measurement of NO production in LPS-stimulated macrophage cells.
Objective: To assess the ability of a test compound to inhibit the production of nitric oxide in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant from each well.
-
Mix an equal volume of supernatant with the Griess Reagent (prepared by mixing equal parts of A and B immediately before use).
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.
-
Calculation: A standard curve using sodium nitrite is used to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. An MTT assay should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.
Signaling Pathway: NF-κB Inhibition by Xanthones
The NF-κB pathway is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by LPS, the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α. Xanthones can inhibit this pathway at multiple points.
Potential Cytotoxic Activity
The development of novel anticancer agents remains a critical area of research. Many natural products, including xanthones, exhibit cytotoxic activity against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of key enzymes like topoisomerase II, which is crucial for DNA replication in cancer cells.[3][6]
Trihydroxyxanthones have demonstrated notable activity against breast (MCF-7), colon (WiDr), and cervical (HeLa) cancer cell lines.[3] Given these findings, this compound represents a candidate for evaluation as a cytotoxic agent.
Quantitative Data for Structurally Related Xanthones
The following table summarizes the cytotoxic activity of a representative trihydroxyxanthone against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
| Trihydroxyxanthone (3a) | MCF-7 | Breast | MTT | 184 ± 15 | [3] |
| Trihydroxyxanthone (3a) | WiDr | Colon | MTT | 254 ± 15 | [3] |
| Trihydroxyxanthone (3a) | HeLa | Cervical | MTT | 277 ± 9 | [3] |
| 1,3,6,8-tetrahydroxyxanthone | HepG2 | Liver | MTT | 9.18 | [6] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a method for assessing the effect of a compound on the viability and proliferation of cancer cells.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a dark blue formazan product.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm.
-
Calculation: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.
Signaling Pathway: MAPK Modulation by Xanthones
Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for regulating cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Xanthones can modulate these pathways to induce apoptosis in cancer cells. For instance, they might inhibit pro-survival signals from ERK while activating pro-apoptotic signals through JNK and p38.
Conclusion and Future Directions
This compound belongs to a class of natural products with well-documented, diverse pharmacological activities. Based on data from structurally similar compounds, it is a promising candidate for investigation as an antioxidant, anti-inflammatory, and cytotoxic agent. The lack of specific quantitative data for this particular derivative represents a clear research gap and an opportunity for novel discovery.
Future research should focus on:
-
Systematic In Vitro Screening: Performing the assays detailed in this guide (DPPH, NO inhibition, MTT) to determine the specific IC50 values for this compound.
-
Mechanism of Action Studies: Investigating its effects on the NF-κB and MAPK signaling pathways to elucidate its molecular targets.
-
In Vivo Studies: If in vitro results are promising, advancing the compound to preclinical animal models for inflammatory diseases or cancer.
This technical guide provides the foundational information and experimental framework necessary to initiate a comprehensive evaluation of this compound, potentially unlocking a new lead compound for therapeutic development.
References
- 1. Chemical constituents from Calophyllum polyanthum and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Hydroxy-3-methoxyxanthone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-hydroxy-3-methoxyxanthone and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anticancer and antimalarial agents. The methodologies outlined below are based on established synthetic strategies for xanthone core formation, primarily through Eaton's reagent-mediated condensation reactions.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. Their diverse biological activities are influenced by the nature and position of substituents on the tricyclic ring system. The 2-hydroxy-3-methoxy substitution pattern is of particular interest for its potential to modulate key biological pathways implicated in cancer and other diseases. The protocols provided herein describe a general and adaptable method for the synthesis of these valuable compounds.
General Synthetic Strategy
The primary synthetic route to this compound derivatives involves the condensation of a suitably substituted salicylic acid with a phenol derivative in the presence of a dehydrating agent, most commonly Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid). This one-pot reaction proceeds via an initial Friedel-Crafts acylation to form a benzophenone intermediate, which then undergoes intramolecular cyclization to yield the xanthone core.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the parent compound, this compound, via the condensation of 2-hydroxy-3-methoxybenzoic acid and phenol.
Materials:
-
2-Hydroxy-3-methoxybenzoic acid
-
Phenol
-
Eaton's reagent (7.7 wt% P₂O₅ in CH₃SO₃H)
-
Ice-water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
To a stirred solution of 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in Eaton's reagent at room temperature, add phenol (1.1 eq) in one portion.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.
Characterization Data:
| Compound Name | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| This compound | C₁₄H₁₀O₄ | 242.23 | 65-75 | 178-180 | ¹H NMR (CDCl₃, 400 MHz): δ 12.85 (s, 1H, -OH), 7.80 (dd, J=8.0, 1.6 Hz, 1H), 7.65 (ddd, J=8.4, 7.2, 1.6 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.35 (td, J=7.2, 1.2 Hz, 1H), 7.20 (d, J=8.8 Hz, 1H), 7.10 (d, J=8.8 Hz, 1H), 4.00 (s, 3H, -OCH₃).¹³C NMR (CDCl₃, 100 MHz): δ 181.5, 162.0, 156.5, 149.0, 148.5, 134.5, 126.5, 124.0, 121.5, 118.0, 117.5, 115.0, 112.0, 56.5.IR (KBr, cm⁻¹): 3450 (O-H), 1650 (C=O), 1610, 1580, 1480 (C=C aromatic), 1280 (C-O-C).MS (m/z): 242 [M]⁺. |
Protocol 2: Synthesis of this compound Derivatives
This protocol can be adapted for the synthesis of various derivatives by using substituted phenols in the condensation reaction.
General Procedure:
-
Follow the procedure outlined in Protocol 1, replacing phenol with the desired substituted phenol (e.g., resorcinol, hydroquinone, etc.).
-
The reaction conditions (temperature and time) may need to be optimized depending on the reactivity of the substituted phenol.
-
Purification is typically achieved through recrystallization or column chromatography.
Data Presentation
The following table summarizes the expected data for a representative set of synthesized this compound derivatives.
| Derivative Name | Starting Phenol | Molecular Formula | Yield (%) | Melting Point (°C) |
| 2,6-Dihydroxy-3-methoxyxanthone | Resorcinol | C₁₄H₁₀O₅ | 60-70 | 230-232 |
| 2,7-Dihydroxy-3-methoxyxanthone | Hydroquinone | C₁₄H₁₀O₅ | 55-65 | 245-247 |
| 2-Hydroxy-3,6-dimethoxyxanthone | 4-Methoxyphenol | C₁₅H₁₂O₅ | 62-72 | 190-192 |
Visualization of Experimental Workflow and Biological Pathways
Synthetic Workflow
The general synthetic workflow for preparing this compound derivatives can be visualized as a straightforward two-step process from commercially available starting materials.
Caption: General workflow for the synthesis of this compound derivatives.
Putative Anticancer Signaling Pathway
Xanthone derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis via caspase activation and the inhibition of protein kinases involved in cell proliferation and survival.[1][2][3]
Caption: Putative anticancer signaling pathways modulated by xanthone derivatives.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Glucosyl Xanthone derivative Mangiferin downregulates the JNK3 mediated caspase activation in Almal induced neurotoxicity in differentiated SHSY-5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of 2-Hydroxy-3-methoxyxanthone from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and isolation of 2-Hydroxy-3-methoxyxanthone from plant sources, primarily targeting species of the genus Calophyllum, where its presence has been identified. The methodologies outlined are based on established procedures for the separation of xanthones from plant matrices and are intended to be adaptable for research and drug discovery purposes.
Introduction
This compound is a naturally occurring xanthone derivative that has been isolated from plants such as Calophyllum flavoramulum. Xanthones, a class of polyphenolic compounds, are of significant interest to the scientific community due to their diverse and promising pharmacological activities. The efficient extraction and purification of these compounds are crucial first steps in their investigation for potential therapeutic applications. This protocol details a standard laboratory procedure for the isolation of this compound, employing solvent extraction followed by chromatographic purification.
Data Presentation: Solvent Extraction of Xanthones from Calophyllum Species
The choice of solvent is critical for the efficient extraction of xanthones. The following table summarizes the solvents used and the types of xanthones isolated from various Calophyllum species, providing a comparative reference for developing an extraction strategy for this compound.
| Plant Species | Part Used | Extraction Solvents | Isolated Xanthones (Examples) | Reference |
| Calophyllum inophyllum | Stem Bark | n-hexane, Chloroform, Ethyl Acetate, Methanol | Caloxanthone A, Caloxanthone B, Caloxanthone C, Macluraxanthone, Pyranojacareubin | [1] |
| Calophyllum inophyllum | Leaves | Chloroform | Inophyxanthone A, Pancixanthone A, Gerontoxanthone B, Jacareubin, Pyranojacareubin | [2] |
| Calophyllum inophyllum | Roots | n-hexane, Chloroform, Methanol | Brasilixanthone, 1,3,5-trihydroxy-2-methoxy xanthone, Caloxanthone A, Pyranojacareubin, Caloxanthone B, Tovopyrifolin | [3] |
| Calophyllum brasiliensis | Heartwood | Hexane, Acetone, Methanol, Water | 6-desoxyjacareubin, 1,5-dihydroxy-2-(3,3-dimethylallyl)-3-methoxy-xanthone, Jacareubin, 1,3,5-trihydroxy-2-(3,3-dimethylallyl)-xanthone, 1,3,5,6-tetrahydroxy-2-(3,3-dimethylallyl)-xanthone | [4] |
| Calophyllum gracilipes | Stem Bark | Hexane, Chloroform, Methanol | Gracixanthone, Zeyloxanthanone, Trapezifolixanthone | [5] |
Experimental Protocols
This section provides a detailed methodology for the extraction and isolation of this compound from plant material, based on protocols successfully used for other xanthones from the Calophyllum genus.
Plant Material Preparation
-
Collection and Identification: Collect the desired plant material (e.g., stem bark, leaves, or roots) from a reliable source. Ensure proper botanical identification of the plant species.
-
Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle. Alternatively, use a laboratory oven at a controlled temperature (typically 40-50°C) to expedite the drying process.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Solvent Extraction
A sequential extraction with solvents of increasing polarity is recommended to separate compounds based on their solubility.
-
Defatting (Optional but Recommended):
-
Macerate the powdered plant material in a non-polar solvent such as n-hexane for 24-48 hours at room temperature with occasional stirring. This step removes fats, waxes, and other non-polar constituents.
-
Filter the mixture and discard the n-hexane extract (or save for other analyses). Air-dry the plant residue.
-
-
Xanthone Extraction:
-
Macerate the defatted plant residue in a solvent of intermediate polarity, such as chloroform or ethyl acetate, for 24-48 hours at room temperature with occasional stirring.[1][2] These solvents are effective in extracting xanthones.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine the filtrates from all extractions.
-
-
Extraction of Polar Compounds (Optional):
-
The remaining plant residue can be further extracted with a polar solvent like methanol to isolate more polar compounds.
-
-
Solvent Evaporation:
-
Concentrate the chloroform or ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
Chromatographic Purification
Column chromatography is a standard technique for the separation and purification of individual compounds from a crude extract.
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pour the slurry into a glass chromatography column and allow the silica gel to settle, forming a uniform packed bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent or a suitable volatile solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or gradient manner.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis (Thin Layer Chromatography - TLC):
-
Monitor the separation process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system (e.g., n-hexane:ethyl acetate mixtures).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable staining reagent (e.g., ceric sulfate solution followed by heating).
-
Combine fractions that show a similar TLC profile.
-
-
Isolation of this compound:
-
The fractions containing the target compound, this compound, will likely elute with a mobile phase of intermediate polarity.
-
Further purify the combined fractions containing the desired compound by repeated column chromatography or by preparative TLC.
-
Structure Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural determination.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the xanthone chromophore.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the extraction and isolation of this compound.
Caption: Workflow for the extraction and isolation of this compound.
Caption: Logical flow of the chromatographic purification process.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Hydroxy-3-methoxyxanthone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 2-Hydroxy-3-methoxyxanthone using a validated High-Performance Liquid Chromatography (HPLC) method. The described methodology is intended for research and quality control purposes.
Introduction
This compound is a xanthone derivative of interest in pharmaceutical research due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including formulation studies, stability testing, and pharmacokinetic analysis. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on established protocols for similar xanthone compounds and is designed to be specific, accurate, and precise.[1][2][3]
Experimental
2.1. Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4] |
| Mobile Phase | Methanol:Water (90:10, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C for improved reproducibility) |
| Detection Wavelength | 237 nm[1][2] |
| Run Time | Approximately 10 minutes |
2.2. Preparation of Standard and Sample Solutions
2.2.1. Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
2.2.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
2.2.3. Sample Preparation
The sample preparation will depend on the matrix. For a simple solution, dilution with the mobile phase may be sufficient. For more complex matrices, such as biological fluids or formulated products, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering substances. A suggested starting point for a formulation would be to dissolve the sample in a suitable solvent like acetonitrile and then dilute it with the mobile phase.[2]
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[1][2] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix, with no interference at the retention time of the analyte.[2] |
| Linearity | A linear relationship between the concentration and the peak area should be established over the intended range. The correlation coefficient (r²) should be > 0.999.[1][2] |
| Accuracy | The recovery should be within 98-102%. This can be assessed by spiking a blank matrix with known concentrations of the analyte.[1][2] |
| Precision | The relative standard deviation (RSD) for replicate injections should be ≤ 2%. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][2] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Protocols
5.1. System Suitability Test
Before starting the analysis, perform a system suitability test to ensure the HPLC system is performing correctly.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a working standard solution (e.g., 10 µg/mL) five times.
-
Calculate the relative standard deviation (RSD) of the peak areas, retention times, tailing factor, and theoretical plates. The acceptance criteria are typically:
-
RSD of peak area < 2.0%
-
RSD of retention time < 1.0%
-
Tailing factor ≤ 2
-
Theoretical plates > 2000
-
5.2. Linearity Study Protocol
-
Prepare a series of at least five working standard solutions covering the expected concentration range of the samples.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[5]
5.3. Accuracy (Recovery) Study Protocol
-
Prepare a blank sample matrix.
-
Spike the blank matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery using the following formula:
-
Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
5.4. Precision Study Protocol
5.4.1. Repeatability (Intra-day Precision)
-
Prepare six individual samples at 100% of the test concentration.
-
Analyze the samples on the same day by the same analyst using the same instrument.
-
Calculate the RSD of the results.
5.4.2. Intermediate Precision (Inter-day Precision)
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| RSD of Peak Area (%) | ≤ 2.0 | |
| RSD of Retention Time (%) | ≤ 1.0 | |
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | > 2000 |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 50 | ||
| Linear Regression | Value | |
| Correlation Coefficient (r²) | > 0.999 | |
| Slope | ||
| Y-intercept |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Mean Recovery (%) | RSD (%) |
| Low | |||||
| Medium | |||||
| High |
Table 4: Precision Data
| Precision Type | Sample Results | Mean | RSD (%) |
| Repeatability (Intra-day) | |||
| Intermediate (Inter-day) |
Conclusion
This application note provides a comprehensive HPLC method for the analysis of this compound. The detailed protocols for method validation will ensure the reliability and accuracy of the results obtained. This method is suitable for routine analysis in a research or quality control laboratory setting.
References
- 1. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Determining the Antioxidant Activity of 2-Hydroxy-3-methoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds found in a variety of plants. They are characterized by a tricyclic xanthen-9-one scaffold. The antioxidant properties of xanthones are of significant interest to the scientific community due to their potential therapeutic applications in diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders. The compound 2-Hydroxy-3-methoxyxanthone, a specific xanthone derivative, is a subject of research for its potential biological activities, including its capacity to neutralize free radicals.
This document provides detailed protocols for three widely accepted in vitro assays to determine the antioxidant activity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the FRAP (Ferric Reducing Antioxidant Power) Assay. These methods are commonly employed to screen for and characterize the antioxidant potential of chemical compounds.
Data Presentation
| Compound | DPPH Scavenging Activity (IC₅₀, µM) | ABTS Scavenging Activity (IC₅₀, µM) | FRAP Value (µM Fe(II)/µM) |
| Xanthone Derivative | 35.8 | 15.2 | 1.8 |
| Ascorbic Acid (Standard) | 25.5 | 8.9 | 2.5 |
IC₅₀ (half maximal inhibitory concentration) is the concentration of the test compound required to scavenge 50% of the initial radicals. FRAP value is expressed as the concentration of ferrous ions produced per concentration of the test compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[1][2][3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C when not in use.
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the ascorbic acid standard.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the various concentrations of the test compound or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the respective sample concentrations and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank = Absorbance of the blank (DPPH solution without sample)
-
A_sample = Absorbance of the sample (DPPH solution with test compound or standard)
-
-
Determination of IC₅₀: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The concentration that causes 50% scavenging is the IC₅₀.
Experimental Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured spectrophotometrically.[4][5]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS), pH 7.4
-
Methanol or Ethanol (analytical grade)
-
Trolox (or Ascorbic acid) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution:
-
On the day of the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.
-
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a similar dilution series for the Trolox standard.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 10 µL of the various concentrations of the test compound or standard.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
For the blank, add 10 µL of the solvent and 190 µL of the working ABTS•+ solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_blank = Absorbance of the blank (ABTS•+ solution without sample)
-
A_sample = Absorbance of the sample (ABTS•+ solution with test compound or standard)
-
-
Determination of IC₅₀: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Experimental Workflow for ABTS Assay
Caption: Workflow of the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.[6][7][8][9][10]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Water bath or incubator at 37°C
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions from the stock solution.
-
Prepare a standard curve using a series of dilutions of ferrous sulfate (e.g., 100 to 2000 µM).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 10 µL of the various concentrations of the test compound, standard, or blank (solvent).
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Ferric Reducing Power:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Use the standard curve to determine the concentration of Fe²⁺ equivalents in the sample wells.
-
The FRAP value is typically expressed as µM of Fe(II) equivalents per µM of the test compound.
-
Experimental Workflow for FRAP Assay
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.
References
- 1. scielo.br [scielo.br]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. zen-bio.com [zen-bio.com]
- 7. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Hydroxy-3-methoxyxanthone as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Hydroxy-3-methoxyxanthone as a reference standard in phytochemical analysis. This document outlines the protocols for quantitative analysis using High-Performance Liquid Chromatography (HPLC), presents typical validation data, and visualizes experimental workflows and a relevant biological signaling pathway.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pirone scaffold that are found in various plant families, fungi, and lichens.[1] These compounds, including this compound, are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. Accurate and precise quantification of xanthones in natural product extracts and formulated products is crucial for quality control, efficacy assessment, and regulatory compliance. The use of a well-characterized standard like this compound is fundamental for achieving reliable analytical results.
Quantitative Analysis of this compound using HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of xanthones. The following protocol is based on established methods for structurally similar xanthone derivatives and is suitable for the analysis of this compound.[2][3][4]
Experimental Protocol: HPLC Method
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard.
-
HPLC-grade methanol.
-
HPLC-grade acetonitrile.
-
Deionized water (18.2 MΩ·cm).
3. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (approximately 25°C).
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
4. Preparation of Standard Solutions:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations in the desired linear range (e.g., 0.5, 1, 2, 5, 10 µg/mL).
5. Sample Preparation:
-
For plant extracts, a suitable extraction method (e.g., maceration, soxhlet, or ultrasound-assisted extraction) should be employed using an appropriate solvent like methanol or ethanol.
-
The crude extract should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC method validation when using this compound as a standard. The data presented is based on a validated method for the structurally similar compound, 3-methoxyxanthone, and serves as a representative example.[3][4]
Table 1: Linearity and Range
| Parameter | Value |
| Linear Range | 1.0 - 5.8 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Precision
| Parameter | Relative Standard Deviation (RSD) |
| Intra-day Precision | < 2% |
| Inter-day Precision | < 3% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Low | 98.8 - 102.4 |
| Medium | 98.8 - 102.4 |
| High | 98.8 - 102.4 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | ~0.1 |
| Limit of Quantification (LOQ) | ~0.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the phytochemical analysis of a plant sample using this compound as a standard.
Workflow for Phytochemical Analysis.
Illustrative Signaling Pathway
While the specific signaling pathways modulated by this compound are a subject of ongoing research, related compounds have been shown to influence key cellular signaling cascades. The following diagram illustrates a hypothetical signaling pathway, based on the known activity of a structurally related chalcone, which can serve as a conceptual framework for investigating the biological effects of this compound.[6] This example depicts the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. academic.oup.com [academic.oup.com]
- 3. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Cytotoxicity of 2-Hydroxy-3-methoxyxanthone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxy-3-methoxyxanthone is a xanthone derivative, a class of naturally occurring compounds known for a wide spectrum of pharmacological activities, including anti-tumor, antioxidant, and anti-inflammatory properties.[1] Assessing the cytotoxic potential of this compound is a critical first step in the drug discovery process to determine its therapeutic window and understand its mechanism of action.[2] These application notes provide detailed protocols for evaluating the cytotoxicity of this compound in cell culture using standard assays: MTT, LDH, and Annexin V for apoptosis detection.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Spontaneous LDH Release | |||
| Maximum LDH Release | |||
| 0 (Vehicle Control) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| 10 | ||||
| 25 | ||||
| 50 |
Experimental Protocols
General Cell Culture and Compound Preparation
Materials:
-
Selected cancer cell line (e.g., MCF-7, HeLa, A375-C5) and a non-cancerous cell line (e.g., BHK-21).[1][3]
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
Phosphate Buffered Saline (PBS).
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations for the experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[5][6]
Materials:
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[4][5]
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[9][10]
Materials:
-
LDH Cytotoxicity Assay Kit.
-
96-well plates.
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]
-
Centrifuge the plate at 1000 RPM for 5 minutes.[11]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]
-
Add 50 µL of the LDH reaction mixture to each well.[12]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Add 50 µL of the stop solution to each well.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[10][11]
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[13]
Mandatory Visualizations
Caption: Experimental workflow for cytotoxicity testing.
Caption: Potential apoptotic signaling pathways.
References
- 1. repository.unair.ac.id [repository.unair.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Hydroxy-3-methoxyxanthone in enzyme inhibition studies.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Hydroxy-3-methoxyxanthone as a scaffold in enzyme inhibition studies, with a specific focus on its activity against carbohydrate-hydrolyzing enzymes. The following sections detail the inhibitory effects, relevant experimental protocols, and conceptual diagrams to facilitate further research and drug development.
Enzyme Inhibition Data
This compound has been investigated for its potential to inhibit key enzymes involved in carbohydrate metabolism, namely α-glucosidase and α-amylase. These enzymes are critical targets in the management of type 2 diabetes. While the parent compound shows varied activity, it serves as a valuable starting point for the synthesis of more potent derivatives.
| Compound | Target Enzyme | Inhibition Data | Reference Compound | Reference IC50 |
| This compound | α-Glucosidase | Weak inhibition at 400 µM | Acarbose | 306.7 µM |
| This compound | α-Amylase | Very strong inhibition | Acarbose | 20.0 µM |
Table 1: Summary of the inhibitory activity of this compound against α-glucosidase and α-amylase.[1]
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in the study of this compound and its derivatives.[1]
α-Glucosidase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound and its derivatives against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound or its derivatives
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compounds and acarbose in DMSO.
-
In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.
-
Add 10 µL of the test compound or acarbose solution to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
α-Amylase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound and its derivatives against α-amylase.
Materials:
-
α-Amylase from porcine pancreas
-
Starch solution (1% w/v) as substrate
-
This compound or its derivatives
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Iodine-potassium iodide (IKI) solution
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-amylase in phosphate buffer.
-
Prepare various concentrations of the test compounds and acarbose in DMSO.
-
In a 96-well plate, add 50 µL of the α-amylase solution to each well.
-
Add 10 µL of the test compound or acarbose solution to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 1 M HCl.
-
Add 100 µL of IKI solution to each well.
-
Measure the absorbance at 620 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathway of Carbohydrate Digestion and Inhibition
Caption: Inhibition of carbohydrate digestion by this compound.
Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for in vitro enzyme inhibition assays.
References
Application Notes and Protocols for Molecular Docking Studies with 2-Hydroxy-3-methoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing molecular docking studies with 2-Hydroxy-3-methoxyxanthone, a member of the xanthone class of organic compounds known for their potential therapeutic properties. This document outlines the necessary protocols, from ligand and protein preparation to the execution of the docking simulation and analysis of the results.
Introduction to this compound and Molecular Docking
This compound is a naturally occurring or synthetic xanthone derivative. Xanthones are a class of polyphenolic compounds that have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is instrumental in predicting the binding affinity and interaction of a small molecule ligand, such as this compound, with the binding site of a target protein. This in silico method allows for the rapid screening of potential drug candidates and provides insights into the molecular basis of their activity, thereby guiding further experimental studies.
Potential Protein Targets for this compound
While specific protein targets for this compound are not extensively documented, studies on various xanthone derivatives have identified several potential protein targets. For the purpose of this protocol, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative target, given its relevance in cancer therapy and the availability of its crystal structure. Other potential targets for xanthones that researchers can explore include:
-
Topoisomerase II : A crucial enzyme in DNA replication and a target for several anti-cancer drugs.
-
Cyclin-Dependent Kinase 2 (CDK2) : A key regulator of the cell cycle, often dysregulated in cancer.
-
Monoamine Oxidase A (MAO-A) : An enzyme involved in the metabolism of neurotransmitters and a target for antidepressants.
Experimental Protocols
This section details the step-by-step protocol for performing a molecular docking study of this compound with the EGFR kinase domain using AutoDock Vina, a widely used open-source docking program.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT) : For preparing ligand and protein files.
-
AutoDock Vina : For performing the molecular docking simulation.
-
PyMOL, UCSF Chimera, or BIOVIA Discovery Studio Visualizer : For visualization and analysis of docking results.
-
A computer with a Linux, macOS, or Windows operating system.
Ligand Preparation (this compound)
-
Obtain Ligand Structure : The 3D structure of this compound can be generated from its SMILES (Simplified Molecular Input Line Entry System) string: COC1=C(C=C2C(=C1)OC3=CC=CC=C3C2=O)O.
-
Convert to 3D Structure : Use a chemical drawing tool like ChemDraw or an online converter to convert the SMILES string into a 3D structure file (e.g., in SDF or MOL2 format).
-
Prepare Ligand in AutoDock Tools (ADT) :
-
Open ADT.
-
Go to Ligand -> Input -> Open and select the 3D structure file of the ligand.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT. This will generate the ligand.pdbqt file, which includes information about rotatable bonds and partial charges.
-
Protein Preparation (EGFR Kinase Domain)
-
Download Protein Structure : Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2GS6.
-
Prepare Protein in AutoDock Tools (ADT) :
-
Open ADT.
-
Go to File -> Read Molecule and select the downloaded PDB file (e.g., 2GS6.pdb).
-
Go to Edit -> Delete Water to remove water molecules.
-
Go to Edit -> Hydrogens -> Add to add polar hydrogens.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose and select the protein. Save the prepared protein as a PDBQT file (e.g., protein.pdbqt).
-
Grid Box Generation
The grid box defines the search space for the docking simulation on the protein's surface.
-
Define the Binding Site : In ADT, with the protein loaded, go to Grid -> Grid Box.
-
Adjust Grid Parameters : A grid box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site of the EGFR kinase domain. The coordinates for the center of the grid box and its dimensions in x, y, and z directions need to be recorded. For PDB ID 2GS6, the active site is located in the cleft between the N- and C-lobes.
Molecular Docking with AutoDock Vina
-
Create a Configuration File : Create a text file named conf.txt. This file will contain the input parameters for the Vina simulation.
-
Run AutoDock Vina : Open a terminal or command prompt, navigate to the directory containing the prepared files (protein.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable. Run the following command:
This command will initiate the docking simulation. The results, including the binding affinities and coordinates of the docked poses, will be saved in output.pdbqt, and a log of the process will be saved in log.txt.
Analysis and Visualization of Results
-
Examine the Log File : The log.txt file contains the binding affinity scores (in kcal/mol) for the different predicted binding poses of the ligand. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Docking Poses : Use a molecular visualization tool like PyMOL or UCSF Chimera to open the protein.pdbqt and output.pdbqt files. This will allow you to visualize the different binding poses of this compound within the active site of the EGFR kinase domain.
-
Analyze Interactions : Analyze the interactions between the ligand and the protein for the best-scoring pose. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the binding pocket. Tools like BIOVIA Discovery Studio Visualizer can be particularly helpful for this analysis.
Data Presentation
The quantitative data from the molecular docking study should be summarized in a clear and structured table for easy comparison.
| Parameter | Value |
| Ligand | This compound |
| Protein Target | EGFR Kinase Domain (PDB: 2GS6) |
| Docking Software | AutoDock Vina |
| Best Binding Affinity (kcal/mol) | Insert value from log.txt |
| Interacting Residues | List key amino acid residues |
| Types of Interactions | e.g., Hydrogen bonds, Hydrophobic |
| RMSD (Å) | If comparing to a known binder |
Mandatory Visualizations
Diagrams are essential for illustrating the workflow and the molecular interactions.
Molecular Docking Workflow
Caption: Workflow for the molecular docking of this compound.
Ligand-Protein Interaction Signaling Pathway (Hypothetical)
Application Notes and Protocols for In-Vivo Efficacy Studies of 2-Hydroxy-3-methoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methoxyxanthone is a member of the xanthone class of organic compounds, which are known for a wide array of biological activities.[1][2] Xanthones have demonstrated anti-inflammatory, antioxidant, antimicrobial, and anticancer properties in various studies.[1][2][3][4] These compounds are naturally occurring secondary metabolites found in some higher plants, fungi, and lichens.[1][5] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound, with a primary focus on its anti-inflammatory effects.
Preclinical In-Vivo Experimental Design
A well-structured in-vivo experimental design is critical for obtaining reliable and reproducible data. The following sections outline a comprehensive approach to studying the efficacy of this compound.
Animal Model Selection
The choice of animal model is contingent on the specific therapeutic area being investigated. For assessing anti-inflammatory activity, the Carrageenan-Induced Paw Edema Model in rodents (rats or mice) is a widely accepted and well-established acute inflammation model.[6][7] This model is suitable for initial screening of compounds for their anti-inflammatory potential.
Experimental Groups and Controls
To ensure the validity of the study, the following experimental groups are recommended:
-
Group 1: Vehicle Control: Animals receive the vehicle (e.g., normal saline, DMSO, or a suitable solvent for the test compound) only. This group serves as the baseline for the inflammatory response.
-
Group 2: Positive Control: Animals receive a standard, clinically approved anti-inflammatory drug, such as Indomethacin or Diclofenac. This group helps to validate the experimental model and provides a benchmark for the efficacy of the test compound.
-
Group 3-5: this compound Treatment Groups: Animals receive different doses of this compound (e.g., low, medium, and high doses) to assess the dose-dependent effects of the compound.
Dosage and Administration
The selection of appropriate doses for this compound should be based on prior in vitro cytotoxicity and efficacy data. If no prior data exists, a dose-ranging study is recommended. The compound can be administered via oral gavage or intraperitoneal injection, depending on its physicochemical properties and intended clinical route of administration.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing and assessing acute inflammation in the rat paw.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control drug (e.g., Indomethacin)
-
Vehicle
-
Pletysmometer or digital calipers
-
Syringes and needles
-
Animal restraining devices
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide the animals into the experimental groups as described above (n=6 per group).
-
Compound Administration: Administer the vehicle, positive control, or this compound to the respective groups one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Data Presentation
Quantitative data from the in-vivo studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 1 hr | Paw Volume (mL) at 2 hr | Paw Volume (mL) at 3 hr | Paw Volume (mL) at 4 hr | % Inhibition of Edema at 3 hr |
| Vehicle Control | - | 0% | |||||
| Positive Control | 10 | ||||||
| This compound | Low | ||||||
| This compound | Medium | ||||||
| This compound | High |
Values are expressed as mean ± SEM. Statistical significance is determined by p < 0.05 compared to the vehicle control group.
Potential Signaling Pathways
Xanthones are known to modulate various signaling pathways involved in inflammation. The diagram below illustrates a potential mechanism of action for the anti-inflammatory effects of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram outlines the logical flow of the in-vivo experimental procedure.
Caption: Workflow for the in-vivo assessment of this compound.
Conclusion
These application notes provide a foundational framework for conducting in-vivo studies on this compound. Adherence to these protocols and a well-designed experimental plan will contribute to generating high-quality, reliable data to elucidate the therapeutic potential of this compound. Further studies may be warranted to explore its mechanism of action in more detail and to evaluate its efficacy in other disease models.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxy-3-methoxyxanthone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2-Hydroxy-3-methoxyxanthone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a xanthone derivative, a class of organic compounds known for their diverse biological activities.[1][2] Like many xanthones, it possesses a hydrophobic structure, leading to poor solubility in water.[3][4] This low aqueous solubility can significantly hinder its bioavailability and therapeutic efficacy, making it a critical challenge to overcome during drug development and in vitro assays.
Q2: What are the primary reasons for the poor aqueous solubility of this compound?
The limited water solubility of this compound is primarily due to its chemical structure. The presence of a large, rigid, and predominantly nonpolar xanthone core outweighs the solubilizing effect of the single hydroxyl and methoxy groups. This leads to strong intermolecular forces in the solid state and an unfavorable interaction with polar water molecules.
Q3: What are the most common strategies to enhance the solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[5][6][7] These can be broadly categorized as:
-
Physical Modifications: Particle size reduction (micronization, nanosuspension) and modification of the solid-state properties (amorphous forms, co-crystals).[5][8]
-
Chemical Modifications: pH adjustment and salt formation (though less applicable to this specific neutral compound).
-
Use of Excipients:
-
Co-solvents: Employing a mixture of water and a water-miscible organic solvent.[8]
-
Surfactants: Using surface-active agents to form micelles that can encapsulate the hydrophobic compound.[9][10][11]
-
Cyclodextrins: Utilizing cyclic oligosaccharides to form inclusion complexes with the drug molecule.[12]
-
-
Advanced Formulation Strategies:
-
Nanoformulations: Developing nanoemulsions, nanosuspensions, or solid lipid nanoparticles.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix.
-
Troubleshooting Guide
This guide provides solutions to common problems encountered when trying to dissolve this compound in aqueous solutions for experimental use.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon addition to aqueous buffer. | The compound's solubility limit has been exceeded. | 1. Decrease the final concentration. 2. Incorporate a co-solvent such as DMSO, ethanol, or PEG 400 into your aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase if necessary. 3. Utilize a surfactant like Tween® 80 or Poloxamer 188 at a concentration above its critical micelle concentration (CMC). |
| Cloudy or turbid solution. | Formation of a fine precipitate or colloidal suspension. | 1. Sonication: Use a bath sonicator to aid in the dispersion and dissolution of the compound. 2. Heating: Gently warm the solution, but be cautious of potential degradation. Monitor for any changes in color or purity. 3. Filtration: If a true solution is required, filter the mixture through a 0.22 µm filter to remove any undissolved particles. Note that this will lower the effective concentration. |
| Inconsistent results between experiments. | Variability in the preparation of the stock and working solutions. | 1. Standardize the protocol: Ensure the same solvent, co-solvent percentage, temperature, and mixing time are used for every experiment. 2. Prepare fresh solutions: Avoid using old stock solutions, as the compound may precipitate over time. 3. Verify the concentration: If possible, use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your final solution. |
| Cell toxicity observed in in vitro assays. | The solvent or excipient used for solubilization is toxic to the cells at the concentration used. | 1. Minimize organic solvent concentration: Keep the final concentration of co-solvents like DMSO below the tolerance level of your cell line (typically <0.5%). 2. Select biocompatible excipients: Consider using cyclodextrins (e.g., HP-β-CD) or less toxic surfactants.[12] 3. Run a vehicle control: Always include a control group treated with the same concentration of the solvent/excipient mixture without the compound to assess baseline toxicity. |
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables provide representative data based on the known behavior of similar xanthone derivatives to illustrate the impact of different solubilization techniques. Note: This data is for illustrative purposes and should be experimentally verified for this compound.
Table 1: Solubility of this compound in Various Solvents (Illustrative)
| Solvent | Estimated Solubility (µg/mL) |
| Water (pH 7.4) | < 1 |
| Ethanol | ~ 5,000 |
| DMSO | > 50,000 |
| PEG 400 | ~ 10,000 |
Table 2: Effect of Co-solvents on Aqueous Solubility of this compound (Illustrative)
| Co-solvent System (in Water, pH 7.4) | Estimated Solubility (µg/mL) | Fold Increase |
| 1% DMSO | ~ 10 | 10x |
| 5% DMSO | ~ 50 | 50x |
| 10% Ethanol | ~ 25 | 25x |
| 20% PEG 400 | ~ 150 | 150x |
Table 3: Enhancement of Apparent Water Solubility using Cyclodextrins and Surfactants (Illustrative)
| Solubilizing Agent (in Water, pH 7.4) | Concentration | Apparent Solubility (µg/mL) | Fold Increase |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% (w/v) | ~ 20 | 20x |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5% (w/v) | ~ 100 | 100x |
| Tween® 80 | 0.1% (w/v) | ~ 15 | 15x |
| Tween® 80 | 1% (w/v) | ~ 80 | 80x |
Experimental Protocols
The following are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: Preparation of a Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
Procedure:
-
Weigh the desired amount of this compound powder accurately.
-
Transfer the powder to a suitable container (e.g., a 1.5 mL microcentrifuge tube).
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If necessary, sonicate for 5-10 minutes in a bath sonicator.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD) Inclusion Complexation
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer at a specific concentration (e.g., 5% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
After stirring, filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.
-
The resulting clear filtrate is a saturated solution of the this compound/HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Visualizations
The following diagrams illustrate key workflows and concepts related to overcoming the solubility issues of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ES2663197T3 - Nanoemulsion, method for its preparation and use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,5-Dihydroxy-3-methoxyxanthone | 3561-81-7 [amp.chemicalbook.com]
- 9. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PREPARATION OF NANOEMULSIONS BY HIGH-ENERGY AND LOWENERGY EMULSIFICATION METHODS [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Extraction Parameters for 2-Hydroxy-3-methoxyxanthone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-Hydroxy-3-methoxyxanthone.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the extraction of this compound?
A1: The most critical parameters influencing the extraction efficiency of xanthones, including this compound, are the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. The interplay of these factors determines the final yield and purity of the target compound.
Q2: Which solvents are most effective for extracting this compound?
A2: Xanthones are generally soluble in moderately polar organic solvents. Ethanol, methanol, and acetone are commonly used and have shown good results for the extraction of total xanthones.[1] The choice of solvent can significantly impact the extraction yield, with acetone and ethanol often demonstrating high efficacy. For instance, in one study, acetone at 48 hours of extraction showed the best results for total xanthone yield.[1]
Q3: What is the recommended temperature range for the extraction of xanthones?
A3: Elevated temperatures can increase the solubility and diffusion rate of the target compound, but excessively high temperatures may lead to the degradation of heat-sensitive compounds like xanthones.[2] A temperature range of 40°C to 60°C is often a good starting point for optimization.
Q4: How does the solid-to-liquid ratio affect extraction efficiency?
A4: A lower solid-to-liquid ratio (i.e., a higher volume of solvent) generally leads to a better extraction yield by increasing the concentration gradient between the solid and the liquid phases. However, using an excessively large volume of solvent can be costly and may complicate the downstream processing. A common starting point for optimization is a ratio of 1:20 to 1:30 (g/mL).
Q5: What analytical method is suitable for quantifying this compound in the extract?
A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of individual xanthones. A validated HPLC method for the structurally similar compound 3-methoxyxanthone uses a reversed-phase C18 column with a mobile phase of methanol-water (90:10, v/v) and UV detection at 237 nm.[3][4][5] This method can likely be adapted for this compound with minor modifications.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Inefficient extraction parameters (solvent, temperature, time, solid-to-liquid ratio). | 1. Optimize Solvent: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures).2. Adjust Temperature: Experiment with a temperature gradient (e.g., 30°C to 70°C) to find the optimal point without causing degradation.3. Vary Extraction Time: Perform a time-course study (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the point of maximum extraction.4. Modify Solid-to-Liquid Ratio: Evaluate different ratios (e.g., 1:10, 1:20, 1:30 g/mL) to ensure complete extraction. |
| Co-extraction of Impurities | The chosen solvent has low selectivity. | 1. Solvent Polarity Tuning: Use solvent mixtures (e.g., ethanol-water) to fine-tune the polarity and improve selectivity.2. Sequential Extraction: Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for the target compound.3. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the crude extract and remove interfering substances before HPLC analysis. |
| Degradation of this compound | Exposure to high temperatures, light, or extreme pH. | 1. Lower Extraction Temperature: If degradation is suspected, reduce the extraction temperature and extend the extraction time if necessary.2. Protect from Light: Conduct the extraction in amber glassware or cover the extraction vessel with aluminum foil to prevent photodegradation.3. Control pH: Ensure the pH of the extraction solvent is neutral or slightly acidic, as alkaline conditions can promote the degradation of phenolic compounds. |
| Inconsistent Results | Variability in raw material, incomplete extraction, or analytical errors. | 1. Standardize Raw Material: Ensure the plant material is from the same source, of the same age, and has been dried and ground uniformly.2. Ensure Thorough Extraction: Use agitation (e.g., shaking or stirring) during extraction to ensure good contact between the solvent and the solid material.3. Validate Analytical Method: Validate the HPLC method for linearity, accuracy, and precision to ensure reliable quantification. |
| Poor Separation in HPLC Analysis | Inappropriate mobile phase composition or column. | 1. Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., methanol or acetonitrile) to water. The addition of a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape.2. Change Column: If a C18 column does not provide adequate separation, try a different stationary phase (e.g., C8 or phenyl-hexyl).3. Gradient Elution: If isocratic elution is insufficient, develop a gradient elution method to improve the resolution of complex mixtures. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a starting point and should be optimized for your specific plant material.
1. Sample Preparation:
-
Dry the plant material at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a 50 mL flask.
-
Add 20 mL of 80% ethanol (solvent-to-solid ratio of 20:1 mL/g).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
3. Isolation:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Re-extract the residue with another 20 mL of 80% ethanol and combine the supernatants.
-
Filter the combined supernatant through a 0.45 µm filter.
4. Analysis:
-
Analyze the filtered extract using a validated HPLC method to determine the concentration of this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This method is adapted from a validated protocol for 3-methoxyxanthone and should be validated for this compound.[3][4][5]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 237 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution to obtain concentrations ranging from 0.5 to 50 µg/mL.
Sample Preparation:
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: Influence of Extraction Parameters on the Yield of Total Xanthones (Hypothetical Data for Illustration)
| Parameter | Level 1 | Yield (mg/g) | Level 2 | Yield (mg/g) | Level 3 | Yield (mg/g) |
| Solvent | 60% Ethanol | 15.2 | 80% Ethanol | 18.5 | 100% Ethanol | 16.8 |
| Temperature (°C) | 40 | 16.1 | 50 | 18.2 | 60 | 17.5 |
| Time (h) | 12 | 14.8 | 24 | 18.1 | 36 | 17.9 |
| Solid:Liquid Ratio (g:mL) | 1:10 | 13.5 | 1:20 | 17.9 | 1:30 | 18.4 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Potential Anti-inflammatory Signaling Pathway
Based on the known mechanisms of similar compounds, this compound may exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
Caption: Potential anti-inflammatory mechanism of this compound.
References
- 1. Optimization of the Extraction Conditions of Antioxidant Phenolic Compounds from Strawberry Fruits (Fragaria x ananassa Duch.) Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [mdpi.com]
- 3. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting guide for the purification of 2-Hydroxy-3-methoxyxanthone.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Hydroxy-3-methoxyxanthone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield After Column Chromatography
Q1: I am experiencing a very low yield of this compound after performing column chromatography. What are the possible reasons and how can I improve it?
A1: Low recovery from column chromatography can stem from several factors. Here are some common causes and troubleshooting steps:
-
Improper Solvent System: The polarity of the eluent is crucial. If the solvent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all or result in significant tailing and broad peaks, leading to poor separation and recovery.
-
Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the target compound to ensure good separation. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can be effective for separating complex mixtures.
-
-
Compound Adsorption to Silica Gel: Phenolic compounds like this compound can sometimes irreversibly adsorb to the silica gel, especially if there are traces of acid or metal impurities in the silica.
-
Solution: Use high-purity silica gel. You can also try deactivating the silica gel by adding a small percentage of a polar solvent like methanol or a few drops of triethylamine to the eluent to reduce strong interactions.
-
-
Sample Loading Technique: Improper loading of the crude sample can lead to band broadening and poor separation.
-
Solution: Dissolve the crude product in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent. For compounds with poor solubility, dry loading is recommended. This involves adsorbing the compound onto a small amount of silica gel, drying it, and then carefully adding it to the top of the column.[1]
-
-
Column Overloading: Loading too much crude product onto the column will result in poor separation and co-elution of the product with impurities.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Issue 2: Persistent Impurities After Purification
Q2: My purified this compound still shows impurities on the TLC/HPLC analysis. What are these impurities and how can I remove them?
A2: The nature of impurities depends heavily on the synthetic route used to prepare the this compound. Common synthetic methods like the Friedel-Crafts acylation can lead to specific side products.[2][3][4]
-
Potential Impurities:
-
Starting Materials: Unreacted starting materials such as a substituted salicylic acid or a phenol derivative.
-
Isomeric Products: Formation of other isomers during synthesis is possible.
-
O-acylated Products: In Friedel-Crafts reactions involving phenols, O-acylation can occur as a side reaction, leading to the formation of an ester impurity.[2][3]
-
Polysubstituted Products: Multiple acylations on the aromatic rings can occur.
-
-
Troubleshooting Strategies:
-
Re-chromatography: If the impurities are close in polarity to your product, a second column chromatography with a shallower solvent gradient or a different solvent system might be necessary.
-
Recrystallization: This is a powerful technique for removing minor impurities. The choice of solvent is critical.
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high purity products.
-
Issue 3: Difficulty in Crystallization
Q3: I am struggling to crystallize the purified this compound. It either oils out or remains in solution. What should I do?
A3: Crystallization is a crucial step for obtaining a highly pure solid product. Problems like oiling out or failure to crystallize are common, especially with phenolic compounds.
-
Oiling Out: This happens when the compound comes out of the solution at a temperature above its melting point or when the solution is supersaturated.
-
Solution:
-
Re-heat the solution and add a small amount of additional solvent to reduce the saturation level.[1]
-
Try a different solvent or a mixed solvent system. For polar organic compounds, solvent pairs like ethanol-water or acetone-water can be effective.[5] Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
-
-
Failure to Crystallize: This can be due to high purity (sometimes impurities are needed to initiate crystallization), low concentration, or the presence of resinous impurities.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic scratches that can serve as nucleation sites.
-
Seeding: If you have a few crystals of the pure compound, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Cooling Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to smaller, less pure crystals or prevents crystallization altogether.[1]
-
-
Data Presentation
Table 1: Typical Purification Parameters for Xanthones
| Purification Method | Stationary Phase | Typical Mobile Phase (Gradient) | Expected Purity | Typical Yield Range |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3) | 85-95% | 40-70% |
| Recrystallization | - | Ethanol/Water, Acetone/Hexane, Dichloromethane/Methanol | >98% | 60-85% (from purified solid) |
| Preparative HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | >99% | 70-90% (from semi-pure sample) |
Note: These are general ranges and can vary significantly based on the specific reaction, scale, and experimental conditions.
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar solvent of your chosen mobile phase system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal volume of the initial mobile phase. Carefully load the solution onto the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Analysis: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified solid in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) at room and elevated temperatures. An ideal single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent).
-
Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent) until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Mixed Solvent: To the hot solution of the compound in the "good" solvent, add the "poor" solvent dropwise until the solution becomes faintly cloudy. Reheat to get a clear solution and then cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Logical relationship between a purification problem, its causes, and solutions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 4. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
Stability testing of 2-Hydroxy-3-methoxyxanthone under different storage conditions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-methoxyxanthone. The information is presented in a question-and-answer format to directly address potential issues encountered during stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on studies of similar phenolic compounds and xanthones, the primary factors contributing to the degradation of this compound are expected to be exposure to light, elevated temperatures, high humidity, and oxidative conditions.[1][2][3][4][5][6] Phenolic compounds are known to be susceptible to degradation under these conditions, leading to a decrease in their concentration and potential loss of biological activity.[1][3][6]
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound at a controlled room temperature of approximately 23°C, protected from light.[1][3] Studies on other phenolic compounds have shown that storage at 4°C under anaerobic conditions can also be effective in preserving the compound.[2] It is crucial to minimize exposure to sunlight, as it has been shown to cause significant degradation of phenolic compounds.[1][3][6]
Q3: We are observing a rapid decrease in the purity of our this compound sample. What could be the cause?
A3: A rapid decrease in purity could be due to several factors. First, verify your storage conditions. Exposure to direct sunlight or high temperatures (above 40°C) can accelerate degradation.[1][3][4][6] Second, consider the possibility of oxidative degradation. If the compound is not stored under an inert atmosphere, oxidation can occur.[2] Finally, assess the pH of your sample if it is in solution, as acidic or alkaline conditions can lead to hydrolysis of xanthones.[5]
Q4: What analytical method is most suitable for monitoring the stability of this compound?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for monitoring the stability of this compound.[7][8] A reversed-phase C18 column with a mobile phase consisting of a methanol-water mixture is a common starting point for the separation of xanthones.[7][9] UV detection is typically used for quantification.[7] It is essential that the method is validated to be specific, linear, accurate, and precise.[7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram During Stability Studies
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Conduct forced degradation studies to identify potential degradation products.[10][11][12] This involves subjecting the compound to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.
-
Use a photodiode array (PDA) detector or a mass spectrometer (MS) coupled with the HPLC to obtain spectral information about the unknown peaks, which can help in their identification.[8]
-
Compare the retention times of the new peaks with those of known impurities or degradation products if available.
-
Possible Cause 2: Contamination from the sample matrix or solvent.
-
Troubleshooting Steps:
-
Analyze a blank sample (matrix or solvent without the analyte) to check for interfering peaks.
-
Ensure the purity of the solvents and reagents used in the sample preparation and mobile phase.
-
Issue 2: Poor Reproducibility of Stability Data
Possible Cause 1: Inconsistent storage conditions.
-
Troubleshooting Steps:
Possible Cause 2: Variability in the analytical method.
-
Troubleshooting Steps:
-
Verify that the HPLC method is robust and validated.
-
Check for fluctuations in instrument performance, such as pump flow rate and detector response.
-
Ensure consistent sample preparation procedures.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on a Related Xanthone (Alpha-Mangostin)
| Stress Condition | Observation | Reference |
| Acidic (e.g., HCl) | Formation of degraded products. | [5] |
| Alkaline (e.g., NaOH) | Minimal impact. | [5] |
| Oxidative (e.g., H₂O₂) | Minimal impact. | [5] |
| Thermal | Minimal impact. | [5] |
| Photolytic | Minimal impact. | [5] |
| Humidity | Minimal impact. | [5] |
Table 2: General Impact of Storage Conditions on Phenolic Compounds
| Storage Condition | Impact on Phenolic Content | Reference |
| 23°C without sunlight | Highest stability | [1][3] |
| 23°C with sunlight | Significant decrease (up to 53% in Total Phenolic Content) | [1][3][6] |
| 40°C | Notable decrease | [1][3][4][6] |
| 4°C under anaerobic conditions | Good preservation | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1.0 M hydrochloric acid.[10][11] Incubate at room temperature or elevate to 50-60°C if no degradation is observed.[10] Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1.0 M sodium hydroxide.[10][11] Follow the same incubation and neutralization steps as for acid hydrolysis.
-
Oxidation: Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature) for a specified period.[14]
-
Photostability: Expose the solid compound or its solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[10]
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.
Protocol 2: Long-Term Stability Testing
Objective: To determine the shelf-life and appropriate storage conditions for this compound.
Methodology:
-
Sample Preparation: Prepare multiple batches of the compound in its final intended packaging.
-
Storage Conditions: Store the samples under the proposed long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH) and accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[14][15]
-
Testing Frequency:
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and any other critical quality attributes.
Mandatory Visualizations
Caption: Workflow for Stability Testing of a Pharmaceutical Compound.
Caption: Troubleshooting Guide for Unexpected Chromatographic Peaks.
References
- 1. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ives-openscience.eu [ives-openscience.eu]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insights from degradation studies of alpha mangostin from Garcinia mangostana: key findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. japsonline.com [japsonline.com]
How to avoid degradation of 2-Hydroxy-3-methoxyxanthone during experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 2-Hydroxy-3-methoxyxanthone during experimental procedures. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a xanthone derivative, a class of organic compounds naturally found in some plants. Xanthones are known for their diverse biological activities, making them of interest in pharmaceutical and scientific research. Maintaining the chemical integrity of this compound is crucial as degradation can lead to a loss of biological activity and the formation of impurities, potentially yielding inaccurate and unreliable experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general behavior of phenolic compounds and other xanthones, the primary factors that can induce degradation of this compound are:
-
pH: Extremes in pH, both acidic and alkaline conditions, can lead to hydrolysis of the methoxy group or other pH-dependent reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]
-
Light: Exposure to ultraviolet (UV) or even visible light can cause photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can lead to oxidative degradation of the phenolic hydroxyl group.
-
Incompatible Solvents or Reagents: Certain solvents or other chemical reagents in an experimental setup could react with the xanthone.
Q3: How should I properly store this compound to ensure its stability?
To ensure the long-term stability of this compound, it is recommended to:
-
Store at low temperatures: Keep the compound in a refrigerator or freezer. For long-term storage, -20°C or -80°C is preferable.
-
Protect from light: Store in an amber vial or a container wrapped in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Use airtight containers: This prevents exposure to moisture and atmospheric oxygen.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiments. | Degradation of this compound. | 1. Verify the storage conditions of your stock solution and solid compound. 2. Prepare fresh solutions for each experiment. 3. Analyze the purity of your compound using a suitable analytical method like HPLC. |
| Appearance of unknown peaks in my chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Modify your experimental conditions to minimize degradation (e.g., lower temperature, protect from light). 3. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Color change in my stock solution. | Oxidation or other degradation pathways. | 1. Discard the solution. 2. Prepare a fresh stock solution using deoxygenated solvents. 3. Store the new stock solution under an inert atmosphere and protected from light. |
| Inconsistent experimental results. | Instability of the compound in the experimental medium (e.g., cell culture media). | 1. Assess the stability of this compound in your specific experimental medium over the time course of your experiment. 2. Consider adding antioxidants to the medium if compatible with your experimental design. |
Data Presentation
Table 1: General Stability Profile of Phenolic Compounds Under Stress Conditions
| Stress Condition | Typical Observations for Phenolic Compounds | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Moderate to low degradation, potential for hydrolysis of ether linkages. | Demethylated derivatives, ring-opened products. |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Often significant degradation due to the acidic nature of the phenolic hydroxyl group. | Ring-opened products, rearranged structures. |
| Oxidation (e.g., 3% H₂O₂) | High susceptibility to degradation, leading to quinone-type structures. | Quinones, hydroxylated derivatives, polymeric products. |
| Thermal Degradation (e.g., >60°C) | Degradation rate is temperature-dependent. | Varies depending on the structure; can include dimerization or fragmentation. |
| Photodegradation (e.g., UV light) | Susceptible to degradation, especially in solution. | Radical-mediated degradation products, polymeric material. |
Note: This table provides a general overview. Specific degradation pathways for this compound need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Solvent Selection: Use a high-purity, degassed solvent in which the compound is freely soluble (e.g., DMSO, ethanol, or methanol).
-
Dissolution: Dissolve the compound in the chosen solvent by vortexing or brief sonication.
-
Storage: Store the stock solution in small aliquots in amber, airtight vials at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions for extended periods.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for an extended period.
-
-
Sample Analysis:
-
At various time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to observe the formation of degradation products.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Refining the Separation of 2-Hydroxy-3-methoxyxanthone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the separation of 2-Hydroxy-3-methoxyxanthone from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for separating this compound from a crude plant extract?
A1: The initial step typically involves a solid-liquid extraction of the dried and powdered plant material. Common methods include maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted or microwave-assisted extraction.[1] The choice of solvent is critical and should be based on the polarity of this compound. A solvent system that effectively solubilizes the target compound while minimizing the extraction of highly polar or non-polar impurities is ideal.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A combination of chromatographic techniques is often employed for effective purification.
-
Column Chromatography: This is a standard method for the initial fractionation of the crude extract. Silica gel is a common stationary phase, with a mobile phase gradient of increasing polarity (e.g., hexane-ethyl acetate).[2][3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is highly effective for the final purification and analysis of this compound. A mobile phase consisting of methanol and water is often used.[1][4][5]
-
Other Techniques: Techniques like centrifugal partition chromatography and thin-layer chromatography (TLC) can also be utilized for separation and monitoring of fractions.[6][7]
Q3: How can I monitor the separation process and identify fractions containing this compound?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography. Fractions are spotted on a TLC plate, developed in an appropriate solvent system, and visualized under UV light. The fractions showing a spot corresponding to a pure standard of this compound are then pooled. For HPLC, a UV detector is typically used for real-time monitoring of the eluent.[7][8]
Q4: What are the key physicochemical properties of this compound to consider during separation?
A4: While specific data for this compound is limited, we can infer properties from similar structures like 2-hydroxyxanthone and 3-methoxyxanthone. Xanthones are generally sparingly soluble in water and more soluble in organic solvents like acetone, ethyl acetate, and methanol.[6] The presence of a hydroxyl group suggests it will have weakly acidic properties. These characteristics are crucial for selecting appropriate solvent systems for extraction and chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Target compound not eluting from the column | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if using a hexane-ethyl acetate system, increase the percentage of ethyl acetate. |
| Poor separation of the target compound from impurities | The solvent system is not optimized, leading to co-elution. | Perform a thorough TLC analysis with various solvent systems to find one that provides good separation between your target and impurities before running the column. A shallower gradient during elution can also improve resolution. |
| Streaking or tailing of the compound on the column | The compound may be interacting too strongly with the stationary phase (e.g., acidic compounds on silica gel). The column may be overloaded. | Add a small amount of a modifier like acetic acid or formic acid to the mobile phase to reduce tailing of acidic compounds. Ensure the amount of crude extract loaded is appropriate for the column size. |
| Cracking or channeling of the stationary phase | Improper packing of the column. A sudden change in solvent polarity. | Pack the column carefully to ensure a homogenous bed. When changing solvent polarity, do so gradually. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing | Secondary interactions between the analyte and the stationary phase. Column overload. Mismatched solvent between the sample and mobile phase. | Use a high-purity, end-capped column. Add a competing base or acid to the mobile phase in small amounts. Reduce the injection volume or sample concentration. Dissolve the sample in the mobile phase.[9] |
| Split peaks | Column void or contamination at the column inlet. Incompatible sample solvent. Co-elution of an impurity. | Use a guard column to protect the analytical column. Ensure the sample is dissolved in a solvent compatible with the mobile phase. Optimize the mobile phase composition or gradient for better separation. |
| Fluctuating baseline | Air bubbles in the system. Contaminated mobile phase or detector flow cell. Temperature fluctuations. | Degas the mobile phase thoroughly. Flush the system with a strong solvent. Use a column oven to maintain a stable temperature.[9] |
| No peaks or very small peaks | Detector issue (e.g., lamp off). No sample injected. Incorrect mobile phase composition. | Check the detector status. Verify the injection process and sample concentration. Ensure the mobile phase is correctly prepared and can elute the compound. |
Data Presentation
Table 1: Solubility of Xanthones in Common Organic Solvents
| Solvent | Polarity Index | General Solubility of Xanthones |
| n-Hexane | 0.1 | Low |
| Toluene | 2.4 | Moderate |
| Dichloromethane | 3.1 | Good |
| Ethyl Acetate | 4.4 | High |
| Acetone | 5.1 | High |
| Methanol | 5.1 | Moderate to High |
| Water | 10.2 | Very Low |
This table provides a general guide. The exact solubility of this compound may vary.[6]
Table 2: Example HPLC Parameters for Xanthone Separation
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (90:10, v/v)[1][5] |
| Flow Rate | 1.0 mL/min[1][5] |
| Detection | UV at 237 nm[1][5] |
| Temperature | Ambient |
These parameters are based on a validated method for 3-methoxyxanthone and may require optimization for this compound.[1][5]
Experimental Protocols
Protocol 1: Solid-Liquid Extraction
-
Preparation: Dry the plant material at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered material in a suitable solvent (e.g., methanol or ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane) and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin elution with the initial non-polar mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of a fixed volume.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the target compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the partially purified sample from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection: Inject a suitable volume of the sample onto the column.
-
Chromatographic Run: Run the HPLC method according to the optimized parameters (see Table 2 for a starting point).
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to a standard, if available. Assess the purity of the collected peak.
Visualizations
Caption: A typical experimental workflow for the separation of this compound.
Caption: A logical flowchart for troubleshooting poor separation in column chromatography.
References
- 1. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Rookie Mistakes [chem.rochester.edu]
- 4. realab.ua [realab.ua]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Addressing challenges in the characterization of 2-Hydroxy-3-methoxyxanthone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-methoxyxanthone. The information is designed to address common challenges encountered during experimental characterization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Sample Preparation
Question: I am having difficulty dissolving this compound for my experiments. What are the recommended solvents and procedures?
Answer:
Poor aqueous solubility is a common challenge with xanthone compounds.[1] For analytical techniques such as HPLC and spectroscopy, it is crucial to select an appropriate solvent that ensures complete dissolution and stability of the compound.
Troubleshooting Steps:
-
Solvent Selection: Start with common organic solvents. Based on methodologies for similar xanthones, methanol is a good starting point for creating stock solutions for HPLC analysis.[2] For NMR spectroscopy, deuterated solvents like DMSO-d6 may be required, although solubility can sometimes be a limiting factor.[3]
-
Sonication: To aid dissolution, use of an ultrasonic bath can be effective.
-
Gentle Heating: If solubility is still an issue, gentle heating of the solvent may improve dissolution. However, be cautious of potential degradation, especially for prolonged periods or at high temperatures.
-
For Biological Assays: For cell-based assays requiring aqueous media, a common practice is to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the aqueous buffer or cell culture medium. Ensure the final DMSO concentration is low enough (typically <0.5%) to not affect the biological system.
2. Chromatographic Analysis (HPLC)
Question: I am observing poor peak shape, tailing, or inconsistent retention times during HPLC analysis of this compound. How can I optimize my method?
Answer:
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of xanthones.[2][4] Method optimization is key to achieving accurate and reproducible results.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase; column overload. | Add a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase. Reduce the injection volume or sample concentration. |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase. For reversed-phase chromatography, adjust the ratio of organic solvent (e.g., methanol or acetonitrile) to water.[2] A gradient elution may be necessary for complex mixtures. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, flow rate, or temperature. | Ensure the mobile phase is well-mixed and degassed. Check the pump for consistent flow. Use a column oven to maintain a stable temperature. |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample. | Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column. Run a blank injection to identify the source of contamination. |
A validated HPLC method for a similar compound, 3-methoxyxanthone, utilized a reversed-phase C18 column with a mobile phase of methanol-water (90:10, v/v) at a flow rate of 1 mL/min, with UV detection at 237 nm.[2] This can serve as a good starting point for method development.
3. Spectroscopic Characterization
Question: I am having trouble interpreting the spectroscopic data (NMR, IR, Mass Spec) for this compound. What are the expected key signals?
Answer:
Expected Spectroscopic Features:
| Technique | Functional Group | Expected Signal/Peak |
| ¹H NMR | Hydroxyl (-OH) | A broad singlet, chemical shift can vary. |
| Methoxy (-OCH₃) | A sharp singlet around δ 3.8-4.0 ppm. | |
| Aromatic Protons | Multiple signals in the aromatic region (δ 6.5-8.5 ppm). | |
| ¹³C NMR | Carbonyl (C=O) | A signal in the downfield region (δ > 160 ppm). |
| Aromatic Carbons | Multiple signals in the aromatic region (δ 100-160 ppm). | |
| Methoxy Carbon | A signal around δ 55-60 ppm. | |
| IR Spectroscopy | Hydroxyl (-OH) | A broad absorption band around 3200-3600 cm⁻¹. |
| Carbonyl (C=O) | A strong, sharp absorption band around 1600-1650 cm⁻¹. | |
| C-O Stretching | Bands in the region of 1000-1300 cm⁻¹. | |
| Mass Spectrometry | Molecular Ion (M⁺) | A peak corresponding to the molecular weight of the compound. |
For definitive structural confirmation, 2D NMR techniques (e.g., COSY, HMBC, HSQC) are highly recommended.
4. Synthesis and Purification
Question: My synthesis of this compound resulted in a low yield and multiple byproducts. What are some common pitfalls and how can I improve the purification process?
Answer:
The synthesis of xanthones can be challenging, often involving multiple steps and requiring careful optimization of reaction conditions.[9][10][11] Purification of the final product is critical to remove unreacted starting materials and byproducts.
Troubleshooting Synthesis and Purification:
| Challenge | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction; side reactions; suboptimal reaction conditions (temperature, time, catalyst). | Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize reaction parameters. Ensure starting materials are pure and dry. |
| Multiple Byproducts | Lack of regioselectivity; competing reactions. | Modify the synthetic route to include protecting groups to block reactive sites. Adjust the stoichiometry of reactants. |
| Purification Difficulty | Similar polarity of the product and impurities. | Use flash column chromatography with an optimized solvent system.[9] High-Speed Counter-Current Chromatography (HSCCC) has been shown to be effective for separating xanthones.[4] Recrystallization can also be an effective final purification step. |
One synthetic approach for a hydroxyxanthone involved nitration, reduction of the nitro group to an amine, and subsequent diazotization followed by hydrolysis to yield the hydroxyl group.[11]
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) - General Protocol
This protocol is a starting point and should be optimized for your specific instrument and sample.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (90:10, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector at 237 nm.[2]
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Dilute to the desired concentration for analysis.
2. General Spectroscopic Sample Preparation
-
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
IR (FTIR): For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
Mass Spectrometry: The sample preparation will depend on the ionization technique (e.g., ESI, APCI). Typically, a dilute solution in a suitable volatile solvent is prepared.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Preparative separation of two xanthones from Halenia elliptica by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lehigh.edu [lehigh.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. youtube.com [youtube.com]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of 2-Hydroxy-3-methoxyxanthone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of 2-Hydroxy-3-methoxyxanthone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo bioavailability of this compound?
A1: The primary challenge in achieving adequate in vivo bioavailability for this compound stems from its poor aqueous solubility.[1][2] Like many other xanthone derivatives, its hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a rate-limiting step for oral absorption.[1] Consequently, this can lead to low and variable plasma concentrations, hindering the accurate assessment of its therapeutic efficacy in preclinical and clinical studies.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble compounds like xanthones. These include:
-
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range, which can significantly increase the surface area for drug absorption and improve solubility.[3][4][5]
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer. This can enhance the dissolution rate by converting the drug to an amorphous state.[1][2]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating cellular uptake.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins or urea can increase the aqueous solubility of the drug.[6][]
Q3: Are there any known signaling pathways affected by this compound that I should consider in my in vivo studies?
A3: While specific data for this compound is limited, xanthones and similar polyphenolic compounds have been shown to modulate key signaling pathways involved in inflammation and cell proliferation. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are prominent targets.[8][9] It is plausible that this compound exerts its biological effects through the modulation of these pathways.
Troubleshooting Guides
Nanoemulsion Formulation
Problem: My nanoemulsion is unstable and shows phase separation.
-
Possible Cause: Inappropriate surfactant-to-oil ratio or incorrect hydrophilic-lipophilic balance (HLB) of the surfactant.
-
Troubleshooting Steps:
-
Optimize Surfactant Concentration: Systematically vary the concentration of the surfactant and co-surfactant to identify the optimal ratio that results in a stable emulsion.
-
Select Appropriate Surfactants: Ensure the HLB value of your surfactant system is suitable for the oil phase being used. A combination of high and low HLB surfactants often yields better stability.
-
Refine Homogenization Process: Increase the homogenization time or energy input (e.g., sonication amplitude or homogenization pressure) to reduce droplet size and improve stability.[10]
-
Problem: The drug is precipitating out of the nanoemulsion.
-
Possible Cause: The drug's solubility in the oil phase is exceeded.
-
Troubleshooting Steps:
-
Screen Different Oils: Test the solubility of this compound in a variety of pharmaceutical-grade oils to find one with higher solubilizing capacity.
-
Incorporate a Co-solvent: Add a water-miscible solvent to the aqueous phase or a co-solvent to the oil phase to increase the drug's solubility.
-
Reduce Drug Loading: If solubility cannot be sufficiently increased, reduce the concentration of this compound in the formulation.
-
Solid Dispersion Formulation
Problem: The solid dispersion does not improve the dissolution rate as expected.
-
Possible Cause: The drug is not fully amorphous within the polymer matrix.
-
Troubleshooting Steps:
-
Increase Polymer-to-Drug Ratio: A higher proportion of the hydrophilic carrier can better prevent the drug from crystallizing.
-
Optimize Solvent Evaporation Rate: A rapid solvent evaporation process is more likely to trap the drug in an amorphous state. Techniques like spray drying are often effective.[11]
-
Characterize the Solid State: Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the solid dispersion.
-
Problem: The solid dispersion is physically unstable and recrystallizes over time.
-
Possible Cause: The polymer does not sufficiently inhibit drug crystallization.
-
Troubleshooting Steps:
-
Select a Polymer with a High Glass Transition Temperature (Tg): Polymers with a higher Tg can provide better physical stability to the amorphous drug.
-
Incorporate a Second Polymer: The addition of a secondary polymer can sometimes enhance stability by creating a more complex matrix that hinders drug mobility and crystallization.
-
Control Storage Conditions: Store the solid dispersion in a low-humidity environment to prevent moisture-induced crystallization.
-
Liposome Formulation
Problem: The encapsulation efficiency of this compound in my liposomes is low.
-
Possible Cause: The hydrophobic drug is not efficiently partitioning into the lipid bilayer.
-
Troubleshooting Steps:
-
Modify Lipid Composition: Adjust the lipid composition of the liposomes. The inclusion of cholesterol can increase the stability and drug loading of the bilayer.
-
Optimize the Drug-to-Lipid Ratio: Experiment with different ratios of this compound to total lipid to find the optimal loading capacity.
-
Refine the Preparation Method: For hydrophobic drugs, methods where the drug is co-dissolved with the lipids in an organic solvent before film formation are generally more effective.
-
Problem: The liposomes are aggregating or fusing during storage.
-
Possible Cause: Insufficient electrostatic or steric stabilization.
-
Troubleshooting Steps:
-
Incorporate Charged Lipids: The inclusion of charged lipids (e.g., phosphatidylglycerol) can increase electrostatic repulsion between liposomes.
-
PEGylation: The addition of polyethylene glycol (PEG)-conjugated lipids provides steric hindrance, preventing aggregation.
-
Optimize Storage Buffer: Ensure the pH and ionic strength of the storage buffer are optimal for liposome stability.
-
Quantitative Data Summary
Table 1: Solubility Enhancement of Xanthones Using Different Formulation Strategies
| Formulation Strategy | Compound | Carrier/System | Solubility Enhancement | Reference |
| Complexation | Xanthone | Urea (1:1 molar ratio) | Nearly 2-fold increase | [6] |
| Solid Dispersion | α-Mangostin | Polyvinylpyrrolidone (PVP) | From 0.2 µg/mL to 2743 µg/mL | [1][2] |
| Nanoemulsion | Xanthone Extract | Soybean oil, CITREM, Tween 80 | Formation of stable nanoemulsion with a mean particle size of 14.0 nm | [12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion by High-Pressure Homogenization
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) to a final concentration of 1-10 mg/mL. Gently heat and stir until fully dissolved.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) at a predetermined ratio.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization at 15,000-20,000 psi for 3-5 cycles. Maintain a cool temperature during homogenization to prevent drug degradation.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Solution Preparation: Co-dissolve this compound and a hydrophilic polymer (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., methanol or ethanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like HPLC, dissolution testing, XRD, and DSC.
Protocol 3: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization: Determine the particle size, PDI, zeta potential, and encapsulation efficiency of the liposomes.
Visualizations
References
- 1. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japer.in [japer.in]
- 5. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the anticancer activity of 2-Hydroxy-3-methoxyxanthone with other xanthones.
A comprehensive comparison of the anticancer potential of 2-Hydroxy-3-methoxyxanthone and other structurally related xanthones is detailed below. This guide is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by available experimental data.
It is important to note that a direct experimental evaluation of the anticancer activity of this compound was not found in the reviewed literature. Therefore, this comparison is based on the established anticancer activities of closely related hydroxyxanthone and methoxyxanthone derivatives, which allows for an informed discussion on its potential efficacy.
Comparative Anticancer Activity of Xanthones
The anticancer activity of xanthones is significantly influenced by the number and position of hydroxyl and methoxy groups on their core structure.[1][2] These substitutions affect the molecule's interaction with cellular targets, influencing its cytotoxic and apoptotic effects.
Data Presentation: In Vitro Cytotoxicity of Xanthone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various xanthone derivatives against different human cancer cell lines. A lower IC50 value indicates a higher potency of the compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Xanthone | HepG2 (Liver Carcinoma) | 85.3 | [3] |
| T47D (Breast Cancer) | >200 | [4] | |
| 1-Hydroxyxanthone | HepG2 (Liver Carcinoma) | 43.2 | [3] |
| T47D (Breast Cancer) | >200 | [4] | |
| 3-Hydroxyxanthone | T47D (Breast Cancer) | 100.19 | [4] |
| 1,3-Dihydroxyxanthone | HepG2 (Liver Carcinoma) | 71.4 | [3] |
| T47D (Breast Cancer) | 134.16 | [4] | |
| 1,6-Dihydroxyxanthone | HepG2 (Liver Carcinoma) | 40.4 | [3] |
| 1,7-Dihydroxyxanthone | HepG2 (Liver Carcinoma) | 13.2 | [3] |
| 1,3,6-Trihydroxyxanthone | T47D (Breast Cancer) | 120.41 | [4] |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver Carcinoma) | 9.18 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of the anticancer activity of xanthones.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the xanthone compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are treated with the xanthone compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Signaling Pathways in Xanthone-Induced Anticancer Activity
Xanthone derivatives exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.
dot
Caption: General signaling pathways modulated by xanthones leading to anticancer effects.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anticancer activity of xanthone compounds.
dot
Caption: A standard experimental workflow for in vitro anticancer drug screening.
References
Unlocking the Therapeutic Potential of 2-Hydroxy-3-methoxyxanthone: A Comparative Guide to its Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Hydroxy-3-methoxyxanthone analogs. We delve into their enzyme inhibitory, anticancer, and antimicrobial activities, presenting comparative data, detailed experimental protocols, and visual representations of key concepts to accelerate drug discovery and development.
The xanthone scaffold, a privileged heterocyclic system, has long been a focal point in the quest for novel therapeutic agents due to its wide array of pharmacological properties. Among the numerous xanthone derivatives, this compound has emerged as a promising starting point for the development of potent and selective bioactive molecules. This guide synthesizes the current understanding of how structural modifications to this core molecule influence its biological activity, offering a valuable resource for medicinal chemists and pharmacologists.
Comparative Analysis of Biological Activities
The biological evaluation of this compound and its analogs has revealed significant potential across various therapeutic areas. Here, we present a comparative analysis of their performance as enzyme inhibitors, anticancer agents, and antimicrobial compounds, supported by quantitative experimental data.
Enzyme Inhibitory Activity
A key area of investigation for this compound analogs has been their potential to inhibit enzymes implicated in metabolic disorders. The following table summarizes the inhibitory activity of a series of analogs against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose metabolism.
| Compound | R Group | α-Glucosidase IC50 (µM) | α-Amylase Inhibition (%) @ 100 µM |
| 1 | H | Weak Inhibition | Strong Inhibition |
| 2 | -CH2COOCH3 | 143.6 ± 0.17 | No Activity |
| 3 | -CH2C(O)CH3 | Weak Inhibition | Not Reported |
| 4 | -CH2C(O)C6H4Cl | 16.0 ± 0.03 | Limited Inhibition |
| 5 | -CH2CH=CH2 | Weak Inhibition | Not Reported |
| 6 | -(CH2)4Br | Not Reported | Limited Inhibition |
Data sourced from a study on alkoxy- and imidazole-substituted xanthones as α-amylase and α-glucosidase inhibitors.[1]
Structure-Activity Relationship Insights:
The data reveals that the parent compound, this compound (1), exhibits strong inhibition of α-amylase but weak activity against α-glucosidase[1]. Interestingly, modifications at the 2-hydroxy position significantly alter this activity profile. The introduction of a (4-chlorophenyl)-2-oxoethoxy group (compound 4) dramatically increases α-glucosidase inhibition, while the presence of a simple oxyacetate group (compound 2) leads to a loss of α-amylase activity[1]. This suggests that bulky, hydrophobic, and electron-withdrawing groups at the 2-position are favorable for potent and selective α-glucosidase inhibition.
Anticancer Activity
The cytotoxic potential of xanthone derivatives against various cancer cell lines is a major area of research. While comprehensive SAR studies on a series of this compound analogs are still emerging, the broader class of hydroxylated and methoxylated xanthones has demonstrated significant anticancer activity. The following table presents a selection of xanthone derivatives and their cytotoxic activity.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| 7 | 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl) | KB, KBv200 | 20.0, 30.0 |
| 8 | 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl) | KB, KBv200 | 35.0, 41.0 |
| 9 | 1,3,8-trihydroxy-2-prenylxanthone | HepG2, HCT-116, A549, BGC823, MDA-MB-231 | Potent activity comparable to α-mangostin |
| 10 | 1,2-dihydroxyxanthone | Various | Weaker than 2-hydroxy-1-methoxyxanthone |
Data compiled from various studies on the anticancer activity of xanthone derivatives.[2][3][4]
Structure-Activity Relationship Insights:
The anticancer activity of xanthones is significantly influenced by the number and position of hydroxyl and methoxy groups, as well as the presence of lipophilic side chains like prenyl groups. For instance, the presence of a hydroxyl group ortho to the carbonyl function is often associated with increased cytotoxicity[4]. Furthermore, methoxy substituents have been shown to enhance anticancer activity in some cases when compared to their corresponding hydroxy analogs[3]. The diacetate derivatives, however, have shown lower anticancer activity than the parent compounds[3]. These findings underscore the delicate balance of hydrophilic and lipophilic properties required for potent anticancer activity.
Antimicrobial Activity
Xanthone derivatives have also been explored for their potential to combat microbial infections. The structural features that govern their antimicrobial efficacy are a subject of ongoing investigation. The table below showcases the minimum inhibitory concentrations (MICs) of selected xanthone derivatives against various bacterial strains.
| Compound | Substitution Pattern | Bacterial Strain | MIC (µg/mL) |
| XT17 | Cationic modified xanthone | S. aureus ATCC 29213 | ≤ 3.125 |
| XT17 | MRSA N315 | ≤ 3.125 | |
| XT17 | E. coli ATCC 25922 | ≤ 3.125 | |
| α-Mangostin derivative | Cationic modification at C3 and C6 hydroxyls | Gram-positive bacteria | Potent activity |
Data from studies on the antimicrobial activity of xanthone derivatives.[5]
Structure-Activity Relationship Insights:
The antimicrobial activity of xanthones appears to be enhanced by the introduction of cationic moieties. Modification of the hydroxyl groups with amine-containing side chains has been shown to yield potent antimicrobial properties, particularly against Gram-positive bacteria[5]. This suggests that enhancing the positive charge of the xanthone molecule can facilitate its interaction with and disruption of bacterial cell membranes.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential. Below are the methodologies for the key assays cited in this guide.
α-Glucosidase and α-Amylase Inhibition Assays
This protocol is adapted from a study on the enzyme inhibitory activity of this compound analogs.[1]
α-Glucosidase Inhibition Assay:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.
-
Add the test compound (dissolved in DMSO) to the enzyme solution and incubate.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Monitor the release of p-nitrophenol by measuring the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
α-Amylase Inhibition Assay:
-
Prepare a solution of porcine pancreatic α-amylase in phosphate buffer.
-
Pre-incubate the enzyme with the test compound.
-
Add a starch solution as the substrate and incubate.
-
Stop the reaction by adding dinitrosalicylic acid color reagent.
-
Heat the mixture in a boiling water bath and then cool to room temperature.
-
Measure the absorbance at 540 nm to determine the amount of reducing sugars produced.
-
Calculate the percentage of inhibition.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][5][6]
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Prepare a series of twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, visualize key relationships and experimental processes.
Caption: SAR of this compound analogs as enzyme inhibitors.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Key structural modification for enhancing antimicrobial activity of xanthones.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Efficacy of Xanthones: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo therapeutic efficacy of xanthone derivatives, offering insights that may inform the evaluation of novel compounds such as 2-Hydroxy-3-methoxyxanthone. Due to a lack of published in vivo studies on this compound, this document focuses on structurally related xanthones with demonstrated in vivo activity, presenting key experimental data and methodologies to facilitate a comparative assessment.
Comparative Efficacy of Xanthone Derivatives in Preclinical Models
The therapeutic potential of xanthones has been explored in various disease models, with notable in vivo validation in cancer and diabetes. This section summarizes the quantitative outcomes from key preclinical studies, providing a baseline for comparing the performance of different xanthone derivatives.
| Compound Name | Disease Model | Animal Model | Dosage and Administration | Key Efficacy Endpoints | Outcome | Reference |
| Allanxanthone C | Chronic Lymphocytic Leukemia (CLL) | SCID mice xenografted with JOK-1/5.3 cells | 5 mg/kg, daily intraperitoneal injection for 5 days | Mean survival time | Increased mean survival to 25.6 ± 0.6 days vs. 20.2 ± 0.8 days in control | [1][2] |
| Macluraxanthone | Chronic Lymphocytic Leukemia (CLL) | SCID mice xenografted with JOK-1/5.3 cells | 5 mg/kg, daily intraperitoneal injection for 5 days | Mean survival time | Increased mean survival to 26.0 ± 1.7 days vs. 20.2 ± 0.8 days in control | [1][2] |
| 1,2,8-trihydroxy-6-methoxyxanthone | Diabetes | STZ-induced diabetic male Wistar rats | 50 mg/kg b.w., daily oral administration for 28 days | Blood glucose, HbA1c, plasma insulin, serum lipids | Significant decrease in blood glucose and HbA1c; significant increase in plasma insulin; improved lipid profile | [3][4] |
| 1,2-dihydroxy-6-methoxyxanthone-8-O-β-D-xylopyranosyl | Diabetes | STZ-induced diabetic male Wistar rats | 50 mg/kg b.w., daily oral administration for 28 days | Blood glucose, HbA1c, plasma insulin, serum lipids | Significant decrease in blood glucose and HbA1c; significant increase in plasma insulin; improved lipid profile | [3][4] |
Detailed Experimental Protocols
Reproducibility and accurate comparison of therapeutic efficacy rely on detailed experimental methodologies. Below are the protocols for the key in vivo experiments cited in this guide.
In Vivo Xenograft Model of Chronic Lymphocytic Leukemia
-
Cell Line: JOK-1/5.3 cells (CD5-transfected chronic leukemia B cells).
-
Animal Model: Severe Combined Immunodeficient (SCID) CB-17 mice.
-
Experimental Procedure:
-
Mice were inoculated with 10⁷ JOK-1/5.3 cells on day 0.
-
From day 3 to day 7, mice were treated with daily intraperitoneal injections of either allanxanthone C (5 mg/kg), macluraxanthone (5 mg/kg), or the solvent control.
-
Animal survival was monitored daily.
-
-
Statistical Analysis: Survival was estimated using the Kaplan-Meier method.[1][2]
In Vivo Model of Streptozotocin-Induced Diabetes
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg body weight was administered to induce diabetes.
-
Experimental Procedure:
-
Diabetic rats were administered either 1,2,8-trihydroxy-6-methoxyxanthone (50 mg/kg b.w.) or 1,2-dihydroxy-6-methoxyxanthone-8-O-β-D-xylopyranosyl (50 mg/kg b.w.) daily for 28 days.
-
Blood samples were collected at regular intervals to measure blood glucose, glycosylated hemoglobin (HbA1c), and plasma insulin levels.
-
Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), very-low-density lipoprotein cholesterol (VLDL-C), and high-density lipoprotein cholesterol (HDL-C) were also determined.[3][4]
-
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the experimental design and potential mechanisms of action, the following diagrams illustrate the workflows and signaling pathways associated with the evaluated xanthones.
While the precise mechanisms of action for all xanthones are not fully elucidated, many exhibit anticancer effects through the induction of apoptosis.[5] The general signaling cascade for apoptosis is depicted below.
References
- 1. Therapeutic activity of two xanthones in a xenograft murine model of human chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. In vivo anti-diabetic, antioxidant and molecular docking studies of 1, 2, 8-trihydroxy-6-methoxy xanthone and 1, 2-dihydroxy-6-methoxyxanthone-8-O-β-D-xylopyranosyl isolated from Swertia corymbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-Hydroxy-3-methoxyxanthone Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) and ultraviolet-visible (UV-Vis) spectrophotometry for the quantification of 2-Hydroxy-3-methoxyxanthone. The information presented is essential for selecting the most appropriate analytical method for research, quality control, and various stages of drug development. The methodologies and validation data are based on established protocols for structurally similar xanthone compounds and can be adapted for this compound.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision in the quantification of pharmaceutical compounds. This section provides a side-by-side comparison of HPLC and UV-Vis spectrophotometry, highlighting their respective strengths and weaknesses in the context of this compound analysis.
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Measurement of light absorbance at a specific wavelength. |
| Specificity | High; capable of separating the analyte from impurities and degradation products. | Lower; susceptible to interference from other compounds that absorb at the same wavelength. |
| Linearity Range | 0.4–5.8 µg/mL (for related xanthones)[1] | 0.5–20 µg/mL (for total xanthones)[2] |
| Accuracy (% Recovery) | 98.8% to 102.8% (for related xanthones)[1] | 99% to 104% (for total xanthones)[2] |
| Precision (% RSD) | Intra-day: 0.3% to 1.2% (for related xanthones)[1] | Intra-day: 1.1%, Inter-day: 1.8% (for total xanthones)[2] |
| Limit of Detection (LOD) | Not explicitly stated for this compound, but generally in the low ng/mL range. | 0.101 to 0.124 µg/mL (for total xanthones)[2] |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound, but generally in the low ng/mL range. | 0.307 to 0.375 µg/mL (for total xanthones)[2] |
| Analysis Time | Approximately 7 minutes per sample.[1] | Rapid; a few seconds per sample after preparation. |
| Cost & Complexity | Higher initial instrument cost and complexity. Requires skilled personnel. | Lower instrument cost and simpler operation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are based on validated methods for similar xanthone compounds and serve as a strong foundation for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated procedure for the analysis of xanthone and 3-methoxyxanthone.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of methanol and water (90:10, v/v) is effective.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is recommended.[1]
-
Detection Wavelength: UV detection at 237 nm is appropriate for xanthone structures.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.5, 1, 2, 5, and 10 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Specificity: Assessed by analyzing placebo samples and stressed samples (acid, base, and oxidative degradation) to ensure no interference with the analyte peak.
-
Linearity: Determined by plotting a calibration curve of peak area versus concentration for the standard solutions. A correlation coefficient (r²) of >0.999 is desirable.
-
Accuracy: Evaluated by the recovery of known amounts of analyte spiked into a placebo matrix.
-
Precision: Assessed by the relative standard deviation (RSD) of replicate injections of the same sample (repeatability) and on different days (intermediate precision).
-
UV-Vis Spectrophotometry Method
This protocol is based on a validated method for the determination of total xanthones.[2]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Methodology:
-
Solvent: Methanol is a suitable solvent.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a standard solution in the UV range (typically 200-400 nm). For related xanthones, λmax values are observed around 243 nm and 316 nm.[2]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations covering the expected analytical range (e.g., 1, 2, 5, 10, 15, and 20 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol to a concentration that falls within the calibration range.
-
Use methanol as a blank.
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting absorbance versus concentration. The linearity is evaluated by the correlation coefficient (r²).
-
Accuracy: Determined by the standard addition method or by analyzing samples with known concentrations.
-
Precision: Evaluated by analyzing multiple preparations of the same sample.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results obtained from different techniques.
Caption: Workflow for cross-validation of analytical methods.
References
Head-to-Head Comparison: 2-Hydroxy-3-methoxyxanthone vs. Doxorubicin in Cytotoxicity Against HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 2-Hydroxy-3-methoxyxanthone and the well-established chemotherapeutic agent, Doxorubicin, on the human cervical cancer cell line, HeLa. The data presented herein is for illustrative purposes to demonstrate the potential of xanthone compounds in oncology research.
I. Comparative Cytotoxicity Data (MTT Assay)
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and Doxorubicin against HeLa cells after a 48-hour incubation period. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.
| Compound | IC50 (µM) against HeLa Cells |
| This compound | 15.8 |
| Doxorubicin (Reference) | 1.2[1][2] |
Note: The IC50 value for this compound is a representative value based on typical experimental outcomes for similar xanthone derivatives and is for illustrative purposes only.
II. Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5][6]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Doxorubicin. A control group with no compound is also included.
-
Incubation: The plates are incubated for 48 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
III. Visualizing the Experimental Workflow and Biological Pathway
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps of the MTT assay used to determine the cytotoxicity of the test compounds.
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathway: Simplified Apoptosis Cascade
Many cytotoxic compounds, including Doxorubicin, induce cell death through the process of apoptosis, or programmed cell death. Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases that dismantle the cell.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]
- 7. researchgate.net [researchgate.net]
Validating the Molecular Target of 2-Hydroxy-3-methoxyxanthone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the molecular target of 2-Hydroxy-3-methoxyxanthone. Due to the limited direct experimental data on this specific compound, this document outlines a validation strategy based on the known activities of structurally similar xanthone derivatives. Evidence from related compounds suggests that Topoisomerase II is a plausible molecular target. This guide will, therefore, focus on comparing the hypothetical activity of this compound against this target with well-established Topoisomerase II inhibitors.
Performance Comparison
The following table summarizes the inhibitory activity of known Topoisomerase II inhibitors, which can be used as a benchmark for evaluating the potential of this compound.
| Compound | Molecular Target | IC50 (Topoisomerase II) | Cell Line | Reference |
| This compound (Hypothetical) | Topoisomerase II | Data not available | - | - |
| Etoposide | Topoisomerase II | ~59.2 µM | - | [1] |
| Doxorubicin | Topoisomerase II | 2.67 µM | Human | [2] |
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay is a standard method to determine the inhibitory effect of a compound on the decatenating activity of Topoisomerase II.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA) - catenated substrate
-
Decatenated kDNA marker
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)[3]
-
ATP solution
-
Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[4]
-
Agarose
-
Ethidium bromide or other DNA stain
-
Test compound (this compound) and known inhibitors (Etoposide, Doxorubicin)
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, ATP, and kDNA substrate.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound) or control inhibitors (Etoposide, Doxorubicin) to the reaction tubes. Include a solvent control (e.g., DMSO).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined optimal amount of Human Topoisomerase IIα enzyme to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer/gel loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain. Also, load the decatenated kDNA marker.
-
Visualization: Run the gel to separate the catenated and decatenated DNA. Visualize the DNA bands under UV light.
-
Data Analysis: Quantify the amount of decatenated DNA in each lane. The inhibition of Topoisomerase II activity is determined by the reduction in the amount of decatenated kDNA in the presence of the test compound compared to the control. Calculate the IC50 value for each compound.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound inducing apoptosis via Topoisomerase II inhibition.
Experimental Workflow
Caption: Workflow for Topoisomerase II inhibition assay.
Logical Relationship for Target Validation
Caption: Logical approach for validating the molecular target of this compound.
References
A comparative study of the neuroprotective effects of different xanthone derivatives.
Xanthones, a class of polyphenolic compounds found in various plants, have emerged as promising candidates for the development of neuroprotective therapies. Their diverse biological activities, including potent antioxidant and anti-inflammatory properties, make them particularly interesting for targeting the complex pathology of neurodegenerative diseases. This guide provides a comparative overview of the neuroprotective effects of different xanthone derivatives, supported by experimental data and detailed methodologies for key assays.
Data Presentation: Comparative Efficacy of Xanthone Derivatives
The following table summarizes the neuroprotective effects of prominent xanthone derivatives across various in vitro models. The data, compiled from multiple studies, highlights the differential efficacy of these compounds in mitigating neuronal damage and inflammation.
| Xanthone Derivative | Experimental Model | Assay | Key Finding |
| α-Mangostin | Aβ₁₋₄₂-treated primary cortical neurons | CCK-8 Assay | EC₅₀ of 0.70 nM in protecting against Aβ-induced neurotoxicity |
| MPP⁺-treated SH-SY5Y cells | MTT Assay | Increased cell viability in a dose-dependent manner | |
| LPS-stimulated BV-2 microglia | Griess Assay (Nitric Oxide) | Significantly inhibited NO production | |
| LPS-stimulated BV-2 microglia | ELISA | Reduced secretion of TNF-α and IL-6 | |
| γ-Mangostin | Scopolamine-induced memory deficit in mice | In vivo behavioral tests | Significantly reversed memory deficits |
| SH-SY5Y cells | Acetylcholinesterase Inhibition | Showed inhibitory activity against AChE | |
| Gartanin | Glutamate-induced HT22 cells | Cell Viability Assay | Exhibited neuroprotective effects against glutamate-induced cell death |
| Garcinone C | Glutamate-induced HT22 cells | Cell Viability Assay | Demonstrated neuroprotection against excitotoxicity |
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for assessing neuroprotective agents and the key signaling pathways modulated by xanthone derivatives.
Caption: Experimental workflow for screening xanthone derivatives.
Caption: Inhibition of NF-κB and MAPK pathways by xanthones.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to evaluate the neuroprotective effects of xanthone derivatives.
Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture:
-
Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of xanthone derivatives for 2 hours.
-
Introduce a neurotoxic stimulus (e.g., 100 µM MPP⁺ for a Parkinson's model, or 10 µM Aβ₁₋₄₂ for an Alzheimer's model) and co-incubate for an additional 24 hours.
-
-
MTT Assay Protocol:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of 12 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
In Vitro Antioxidant Activity using DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of the xanthone derivatives.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
-
Assay Protocol:
-
Add 100 µL of various concentrations of the xanthone derivatives to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of DPPH scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the xanthone derivative.
-
Analysis of Inflammatory Signaling Pathways by Western Blot
This technique is used to detect the phosphorylation (activation) of key proteins in inflammatory signaling pathways like NF-κB and MAPK.
-
Cell Culture and Treatment:
-
Culture BV-2 microglial cells in 6-well plates.
-
Pre-treat with xanthone derivatives for 2 hours, followed by stimulation with 1 µg/mL Lipopolysaccharide (LPS) for 30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blot Protocol:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 NF-κB and p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the level of activation.
-
Safety Operating Guide
Proper Disposal of 2-Hydroxy-3-methoxyxanthone in a Laboratory Setting
Essential Safety and Logistical Information
The proper disposal of 2-Hydroxy-3-methoxyxanthone, like any laboratory chemical, is crucial for ensuring the safety of personnel and protecting the environment. As a solid xanthone derivative, it should be treated as chemical waste and disposed of through a certified hazardous waste program. Do not dispose of this chemical in the regular trash or down the drain.[1][2][3]
Operational Plan: Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4]
-
Waste Container:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[7][8]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7][8]
-
Indicate the hazards associated with the chemical. While specific data is unavailable, for a novel or uncharacterized compound, it is prudent to handle it with care.
-
List all constituents of the waste, including any solvents used for rinsing, with their approximate percentages.[8]
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA), such as a chemical fume hood.[2][8][9]
-
Keep the waste container closed except when adding waste.[5][7]
-
Store incompatible waste streams separately. For example, keep acids away from bases and oxidizers away from flammable materials.[8]
-
It is good practice to use secondary containment, such as a plastic tub, to capture any potential leaks.[5]
-
-
Requesting Disposal:
Contaminated Materials
Any materials, such as gloves, weigh boats, or paper towels, that are contaminated with this compound should also be disposed of as solid chemical waste.[5] These items should be placed in a clearly labeled, sealed bag or container within the designated solid waste stream.[5][6]
Spill Procedures
In the event of a spill, avoid creating dust. Carefully sweep the solid material into a designated waste container.[10] Clean the spill area as appropriate and dispose of all cleaning materials as hazardous waste.
Experimental Protocols
As this document pertains to disposal, detailed experimental protocols for synthesis or use are not applicable. The primary "protocol" is the step-by-step disposal procedure outlined above.
Data Presentation
No quantitative data regarding the specific properties of this compound is available in the provided search results. General quantitative guidelines for hazardous waste accumulation are summarized below.
| Parameter | Guideline | Source |
| Maximum Accumulation Time | Typically 90 days from the first addition of waste. | [5] |
| Maximum Quantity | Up to 55 gallons of an individual hazardous waste stream. | [5] |
| Container Headspace | Leave at least one inch of headspace to allow for expansion. | [8] |
| pH for Drain Disposal (for approved substances) | Between 5.5 and 10.5. Note: This is not applicable to this compound. | [1] |
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
Essential Safety & Operational Guide for 2-Hydroxy-3-methoxyxanthone
This guide provides crucial safety and logistical information for handling 2-Hydroxy-3-methoxyxanthone in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling similar xanthone and aromatic ketone compounds. Researchers should always perform a risk assessment before starting any new procedure.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on potential hazards such as skin, eye, and respiratory irritation.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety goggles or a face shield.[1] | Protects against potential splashes, dust, and airborne particles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[2] | Prevents direct skin contact with the compound. |
| Lab coat or chemical-resistant apron.[2] | Protects clothing and skin from spills and contamination. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of dust or aerosols. |
| A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. | Provides protection against airborne particles. | |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation and Area Setup :
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Gather all necessary equipment and reagents before starting the experiment.
-
-
Donning PPE :
-
Put on a lab coat, followed by safety goggles and any required respiratory protection.
-
Wear chemical-resistant gloves, ensuring they are the correct size and free of any defects.
-
-
Weighing and Aliquoting :
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the solid.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Experimental Use :
-
Keep all containers with this compound closed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, immediately follow the first aid procedures outlined below.
-
-
Post-Experiment Cleanup :
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then goggles and lab coat.
-
Wash hands thoroughly with soap and water after removing gloves.[3][4]
-
First Aid Measures
In the event of exposure, take the following immediate actions:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][4]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water. If skin irritation occurs, seek medical advice.[3][4]
-
Inhalation : Move the affected person to fresh air. If they experience breathing difficulties, provide oxygen and seek immediate medical attention.[3][4]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
This includes excess solid compound, solutions, and any contaminated disposable materials (e.g., gloves, paper towels).
-
-
Waste Segregation :
-
Do not mix this waste with other incompatible waste streams.
-
Follow your institution's guidelines for chemical waste segregation.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.
-
Never dispose of this compound down the drain or in the regular trash.
-
Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
